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Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Characterization of 4-Methyl-3-nitroaniline

A Note on Chemical Nomenclature: This guide focuses on the physical properties of 4-Methyl-3-nitroaniline (CAS No. 119-32-4).

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Nomenclature: This guide focuses on the physical properties of 4-Methyl-3-nitroaniline (CAS No. 119-32-4). The initial topic requested was "N,N,4-trimethyl-3-nitroaniline." However, verifiable physical property data in the public domain corresponds to the former compound. The structural difference is significant: 4-Methyl-3-nitroaniline possesses a primary amine (-NH2) group, whereas an "N,N-trimethyl" designation would imply two methyl groups on the amine nitrogen, forming a tertiary amine. For the purpose of providing an accurate and verifiable technical resource, this guide will proceed with the well-documented 4-Methyl-3-nitroaniline.

Introduction: The Significance of Physical Properties in Chemical Synthesis

4-Methyl-3-nitroaniline, also known as 3-nitro-p-toluidine, is a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and active pharmaceutical ingredients (APIs).[1][2][3] For researchers and professionals in drug development and chemical manufacturing, a precise understanding of a compound's physical properties is not merely academic; it is a cornerstone of process control, purity assessment, and quality assurance.

The melting and boiling points are fundamental thermal properties that provide a window into the substance's identity, purity, and the nature of its intermolecular forces.[4] A sharp, well-defined melting point is a strong indicator of a pure crystalline solid, whereas impurities will typically cause a depression and broadening of the melting range.[4] Similarly, the boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a critical parameter for purification techniques like distillation and for defining safe handling and storage conditions.[5][6]

This guide provides a detailed overview of the known melting and boiling points of 4-Methyl-3-nitroaniline and presents authoritative, step-by-step protocols for their experimental determination, grounded in established laboratory techniques.

Physicochemical Data Summary for 4-Methyl-3-nitroaniline

The physical properties of 4-Methyl-3-nitroaniline are summarized below. It is critical to note that boiling points are highly dependent on atmospheric pressure; therefore, values measured under vacuum are specified.

Physical PropertyValueConditionsSource(s)
Melting Point 74-77 °CAtmospheric Pressure[2][7][8]
75.5-81.5 °CAtmospheric Pressure[9]
Boiling Point 169 °C21 mmHg (Reduced Pressure)[1][2]
Appearance Ochre to orange or brown powder/crystals-[1][9]
Molecular Formula C₇H₈N₂O₂-[2][7]
Molecular Weight 152.15 g/mol -[1][2]

Experimental Determination of Melting Point

Principle of Melting Point Determination

The melting point of a solid is the temperature at which it transitions into a liquid. For a pure crystalline substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of even small amounts of miscible impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in a lower melting point and a broader melting range.[4] Therefore, melting point determination is a rapid and effective method for both identifying a compound and assessing its purity. The most common laboratory technique is the capillary method, which involves heating a small sample in a glass capillary tube within a calibrated apparatus.[10]

Step-by-Step Methodology: Capillary Method

This protocol describes the use of a modern melting point apparatus (e.g., Mel-Temp).

  • Sample Preparation:

    • Ensure the sample of 4-Methyl-3-nitroaniline is completely dry and finely powdered. If necessary, gently crush the crystals on a watch glass with a spatula.

    • Take a capillary tube (sealed at one end) and jab the open end into the powder pile several times to collect a small amount of the sample.[11]

    • To pack the sample, turn the tube sealed-end down and drop it through a long, narrow glass tube (or tap it gently on the benchtop). This will cause the sample to pack tightly into the bottom. The packed sample height should be approximately 2-3 mm.[11]

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.[11]

    • Ensure the thermometer or temperature probe is correctly positioned.

  • Measurement:

    • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, heat the sample at a rapid rate to quickly determine a rough melting range. Allow the apparatus to cool significantly before proceeding.[11]

    • Accurate Determination: For an accurate measurement, begin heating at a medium rate until the temperature is about 20°C below the expected melting point (based on the rapid determination or literature value).[11]

    • Slow Heating Phase: Decrease the heating rate significantly so the temperature rises no more than 1-2°C per minute as you approach the melting point. This slow rate is crucial to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[11]

    • Record the Melting Range:

      • Record the temperature (T₁) at which the first droplet of liquid becomes visible.[11]

      • Record the temperature (T₂) at which the entire sample has completely liquefied.[11]

      • The melting point is reported as the range T₁ - T₂.

  • Post-Measurement:

    • Turn off the heater and allow the apparatus to cool. A jet of air or a damp cloth can be used to cool the block more quickly.[11]

    • Dispose of the used capillary tube in a designated glass waste container.

    • Crucial Note: Never re-use a sample that has been melted and re-solidified. Differences in crystal structure can lead to an inaccurate second reading. Always use a fresh sample in a new capillary tube for repeated measurements.[11]

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting & Cleanup A Powder Sample B Load Capillary Tube A->B C Pack Sample B->C D Insert into Apparatus C->D E Heat Rapidly to ~20°C below MP D->E F Heat Slowly (1-2°C/min) E->F G Record T1 (First Drop) F->G H Record T2 (Fully Liquid) G->H I Report Range (T1-T2) H->I J Cool Apparatus I->J K Dispose of Capillary J->K

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

Principle of Boiling Point Determination

A liquid's boiling point is the temperature at which its vapor pressure equals the pressure exerted on it by the surrounding atmosphere.[6][12] At this temperature, the liquid undergoes a phase transition to a gas. Since atmospheric pressure varies with altitude and weather conditions, it is crucial to record the barometric pressure alongside the boiling point for the most accurate and reproducible results.[5][13] For small sample volumes, a micro-determination method using a Thiele tube is highly effective.[13]

Step-by-Step Methodology: Thiele Tube Method

This method is advantageous as it requires less than 0.5 mL of the sample.[13]

  • Sample Preparation:

    • Add approximately 0.5 mL of 4-Methyl-3-nitroaniline (assuming it is in liquid form or can be gently melted) into a small test tube (a fusion tube or a 75x10mm test tube).

    • Take a standard capillary tube (sealed at one end) and place it into the test tube with the open end down.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a small rubber band or a piece of wire. The bottom of the test tube should be aligned with the thermometer bulb.[13]

    • Clamp the thermometer assembly so that it is suspended in a Thiele tube filled with a high-boiling point mineral oil. The sample should be positioned near the middle of the oil bath.[13] The Thiele tube's design promotes uniform heating of the oil via convection.

  • Measurement:

    • Gently and continuously heat the side arm of the Thiele tube with a microburner or other suitable heat source.[13]

    • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Continue heating until a vigorous and continuous stream of bubbles emerges from the capillary tube.[13] This indicates that the liquid's vapor has displaced all the air and is now escaping. The temperature should be slightly above the actual boiling point at this stage.

    • Crucial Step: Remove the heat source and allow the apparatus to cool slowly.

    • Observe the capillary tube closely. As the liquid cools, the vapor pressure inside the capillary will decrease. The moment the bubble stream stops and the surrounding oil just begins to be drawn back into the capillary tube, the vapor pressure inside the tube has become equal to the external atmospheric pressure.

    • Record the temperature at this exact moment. This temperature is the boiling point of the liquid.[13]

  • Post-Measurement:

    • Allow the apparatus to cool completely before disassembling.

    • Record the current barometric pressure.

Workflow for Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heat Heating Phase cluster_cool Cooling & Measurement cluster_report Finalization A Add Sample to Test Tube B Insert Inverted Capillary A->B C Attach to Thermometer B->C D Place in Thiele Tube C->D E Gently Heat Thiele Tube D->E F Observe Vigorous Bubbles E->F G Remove Heat F->G H Watch for Liquid Entry into Capillary G->H I Record Temperature Immediately H->I J Record Barometric Pressure I->J

Caption: Workflow for Thiele Tube Boiling Point Determination.

References

  • Melting point determination. (n.d.).
  • Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
  • Experimental No. (2) Boiling Point. (2021, July 16).
  • Boiling Point Determination Methods. (n.d.). Scribd.
  • DETERMINATION OF BOILING POINTS. (n.d.).
  • Measuring the Melting Point. (2023, May 8). Westlab.
  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • Melting Point Determination Lab Guide. (n.d.). Scribd.
  • experiment (1) determination of melting points. (2021, September 19).
  • 3-Nitroaniline. (n.d.). PubChem. Retrieved from [Link].

  • OCTAMETHYLCYCLOTETRASILOXANE (D4). (n.d.). Silsource. Retrieved from [Link].

  • N-Methyl-4-nitroaniline. (n.d.). PubChem. Retrieved from [Link].

  • Octamethylcyclotetrasiloxane. (n.d.). CAS Common Chemistry. Retrieved from [Link].

  • Octamethylcyclotetrasiloxane. (n.d.). PubChem. Retrieved from [Link].

Sources

Exploratory

An In-Depth Technical Guide to the Toxicological Profile and Hazards of N,N,4-Trimethyl-3-nitroaniline

Executive Summary N,N,4-trimethyl-3-nitroaniline is a substituted aromatic amine, a class of compounds often associated with significant toxicological effects. Based on the toxicological profiles of its structural analog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N,4-trimethyl-3-nitroaniline is a substituted aromatic amine, a class of compounds often associated with significant toxicological effects. Based on the toxicological profiles of its structural analogs, it is predicted to be toxic upon acute exposure via oral, dermal, and inhalation routes. The primary health concern associated with this class of compounds is methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood. Chronic exposure may lead to organ damage, with the liver, kidneys, and spleen being potential target organs. This document provides a detailed examination of the anticipated physicochemical properties, toxicokinetics, and toxicodynamics of N,N,4-trimethyl-3-nitroaniline, supported by data from its analogs.

Physicochemical Properties and Predicted Reactivity

The physicochemical properties of a compound are critical in determining its toxicokinetic behavior, including absorption, distribution, metabolism, and excretion. The properties of N,N,4-trimethyl-3-nitroaniline are predicted based on its chemical structure and data from its analogs.

PropertyPredicted Value/InformationRelevance to Toxicology
Molecular Formula C9H12N2O2Influences molecular weight and subsequent calculations.
Molecular Weight 180.21 g/mol Affects diffusion and transport across biological membranes.
Appearance Likely a yellow to orange crystalline solidProvides a physical description for handling and identification.
Water Solubility Predicted to be lowLow water solubility may suggest potential for bioaccumulation and may influence absorption from the gastrointestinal tract.
Octanol-Water Partition Coefficient (Log Kow) Predicted to be in the range of 2-3A moderate Log Kow suggests a potential for absorption through the skin and distribution into fatty tissues.
Vapor Pressure Predicted to be lowA low vapor pressure suggests that inhalation of vapor at room temperature may be a minor route of exposure, but inhalation of dusts or aerosols is a concern.
Reactivity Reacts with strong oxidizing agents and acids.Important for safe handling and storage to prevent hazardous reactions.[1][2]

Toxicokinetics: The Journey Through the Body

The toxicokinetics of N,N,4-trimethyl-3-nitroaniline are inferred from the behavior of N,N-dimethylaniline and other substituted anilines.

Absorption
  • Oral: Substituted anilines are generally well-absorbed from the gastrointestinal tract.

  • Dermal: The presence of the N,N-dimethyl groups and the overall lipophilicity of the molecule suggest that dermal absorption is a significant route of exposure.[3][4]

  • Inhalation: Inhalation of dusts or aerosols is a likely route of exposure in occupational settings.[1][5][6]

Distribution

Following absorption, N,N,4-trimethyl-3-nitroaniline is expected to distribute throughout the body. The moderate lipophilicity suggests it may distribute to fatty tissues. The primary target organs for toxicity, based on analogs, are the blood, liver, kidneys, and spleen.[4][5][7][8]

Metabolism

The metabolism of N,N,4-trimethyl-3-nitroaniline is anticipated to occur primarily in the liver. Key metabolic pathways for structurally similar compounds include:

  • N-demethylation: The removal of one or both methyl groups from the nitrogen atom.

  • Aromatic hydroxylation: The addition of a hydroxyl group to the benzene ring.

  • Nitroreduction: The reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. This pathway is of significant toxicological concern as the hydroxylamino intermediate is a potent inducer of methemoglobinemia.

  • Acetylation: Acetylation of the amino group (following nitroreduction) is a common detoxification pathway.

Metabolism Compound N,N,4-trimethyl-3-nitroaniline N_demethylation N-demethylation Compound->N_demethylation CYP450 Aromatic_hydroxylation Aromatic Hydroxylation Compound->Aromatic_hydroxylation CYP450 Nitroreduction Nitroreduction Compound->Nitroreduction Nitroreductases Metabolites1 N-methyl and desmethyl metabolites N_demethylation->Metabolites1 Metabolites2 Hydroxylated metabolites Aromatic_hydroxylation->Metabolites2 Nitroso Nitroso intermediate Nitroreduction->Nitroso Excretion Excretion Metabolites1->Excretion Metabolites2->Excretion Hydroxylamino Hydroxylamino intermediate Nitroso->Hydroxylamino Amino Amino metabolite Hydroxylamino->Amino Methemoglobin Methemoglobin Hydroxylamino->Methemoglobin Oxidizes Fe2+ to Fe3+ in Hemoglobin Amino->Excretion OECD423 Start Select healthy, young adult rodents Dosing Administer single oral dose by gavage Start->Dosing Observation Observe for signs of toxicity and mortality for 14 days Dosing->Observation Analysis Estimate LD50 based on mortality Observation->Analysis Endpoint Acute Oral LD50 Analysis->Endpoint

Workflow for the Acute Toxic Class Method (OECD 423).
In Vitro Mammalian Chromosomal Aberration Test (OECD Test Guideline 473)

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

Methodology:

  • Cell Culture: Suitable mammalian cells (e.g., Chinese hamster ovary cells) are cultured.

  • Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (e.g., S9 mix).

  • Harvesting: Cells are harvested at appropriate times after treatment.

  • Metaphase Analysis: Chromosomes are prepared and analyzed for structural aberrations.

Hazard Identification and Safety Precautions

Based on the available data for analogous compounds, N,N,4-trimethyl-3-nitroaniline should be handled as a hazardous substance.

GHS Hazard Classification (Predicted):

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (Toxic) [1][6]* Specific Target Organ Toxicity (Repeated Exposure): Category 2 (May cause damage to organs through prolonged or repeated exposure) [1][6]* Hazardous to the Aquatic Environment (Chronic): Category 2 (Toxic to aquatic life with long lasting effects) [1][6] Recommended Safety Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Conclusion

While specific toxicological data for N,N,4-trimethyl-3-nitroaniline is lacking, a read-across analysis of its structural analogs strongly suggests that it is a hazardous substance with the potential to cause significant acute and chronic health effects. The primary concerns are acute toxicity, particularly methemoglobinemia, and potential for organ damage with repeated exposure. It is imperative that this compound is handled with appropriate safety precautions in a laboratory or industrial setting. Further toxicological testing is warranted to definitively characterize its hazard profile.

References

  • National Toxicology Program. (1992). NTP Technical report on the toxicity studies of ortho-, meta-, and para- Nitrotoluenes (CAS Nos. 88-72-2, 99-08-1, 99-99-0) Administered in Dosed Feed to F344/N Rats And B6C3F1 Mice. [Link]

  • International Agency for Research on Cancer. (1996). Nitrotoluenes (IARC Summary & Evaluation, Volume 65, 1996). [Link]

  • Larsen, P. B. (2004). Environmental and health hazards of 4-nitrotoluene. Danish Environmental Protection Agency. [Link]

  • New Jersey Department of Health and Senior Services. (2009). Hazardous Substance Fact Sheet: Nitrotoluenes. [Link]

  • National Toxicology Program. (2002). Toxicology and carcinogenesis studies of p-nitrotoluene (CAS no. 99-99-0) in F344/N rats and B6C3F(1) mice (feed studies). [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 4-Methyl-3-nitroaniline. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Benzenamine, N,N-dimethyl-: Human health tier II assessment. [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet - N,N-Dimethylaniline MSDS. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). N,N-Dimethylaniline - IDLH. [Link]

  • National Toxicology Program. (1989). Subchronic (13-week) toxicity studies of N,N-dimethylaniline administered to Fischer 344 rats and B6C3F1 mice. [Link]

  • Wikipedia. (n.d.). 3-Nitroaniline. [Link]

  • National Toxicology Program. (1982). Subchronic oral toxicology of 4-chloro-3-nitroaniline in the rat. [Link]

  • National Toxicology Program. (n.d.). N-Methyl-4-nitroaniline (100-15-2) | Chemical Effects in Biological Systems. [Link]

  • Akpabio, C. J., et al. (2013). N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. Prime Scholars Library. [Link]

  • Musshoff, F., et al. (2006). Lethal Poisoning with p-Nitroaniline. T+K. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for N,N,4-trimethyl-3-nitroaniline

Document ID: AN-2026-03-10 Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Topic: Synthesis Protocols for N,N,4-Trimethyl-3-nitroaniline (CAS: 103796-12-9) Executive Summary & C...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-10 Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Topic: Synthesis Protocols for N,N,4-Trimethyl-3-nitroaniline (CAS: 103796-12-9)

Executive Summary & Chemical Context

N,N,4-Trimethyl-3-nitroaniline (also nomenclatured as N,N-dimethyl-4-methyl-3-nitroaniline or N,N-dimethyl-3-nitro-p-toluidine) is a highly versatile intermediate utilized in the synthesis of advanced materials, fluorophores, and pharmacological agents. The compound features a fully substituted 1,3,4-benzene ring system, presenting a unique regiochemical challenge during synthesis.

This application note outlines the causal logic, retrosynthetic analysis, and step-by-step experimental protocols for synthesizing this target. By evaluating the electronic directing effects of the substituents, we establish two highly efficient, self-validating synthetic pathways while mechanistically excluding historically inefficient routes.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of highly substituted anilines requires strict regiocontrol. Below is an analysis of three potential synthetic paradigms and the chemical causality dictating their viability.

Mechanistic Exclusion of Nucleophilic Aromatic Substitution (SNAr)

A standard approach to synthesizing nitroanilines is the SNAr of fluoronitrobenzenes with amines. To synthesize N,N,4-trimethyl-3-nitroaniline via SNAr, the logical precursor is 4-fluoro-2-nitrotoluene. However, mapping the regiochemistry reveals a critical kinetic flaw: the leaving group (fluorine at C4) and the activating group (nitro at C2) possess a 1,3-meta relationship. Because the nitro group is meta to the site of nucleophilic attack, it cannot stabilize the anionic Meisenheimer intermediate via resonance. Consequently, SNAr is kinetically unfavorable and prone to benzyne-mediated side reactions, forcing the adoption of alternative pathways.

Route A: Regioselective Nitration via the Anilinium Switch

In electrophilic aromatic substitution, a free dimethylamino group (-NMe2) is strongly activating and ortho/para-directing. Mild nitration of N,N-dimethyl-p-toluidine typically yields the 2-nitro isomer [1]. However, by dissolving the substrate in concentrated sulfuric acid prior to the addition of nitric acid, the amine is completely protonated to form an anilinium ion (-NHMe2+). This positively charged group is strongly electron-withdrawing and meta-directing. Concurrently, the para-methyl group is an ortho/para director. Both the meta-directing anilinium ion and the ortho-directing methyl group synergistically direct the incoming nitronium ion (NO2+) exclusively to the 3-position [2].

RegioSwitch A N,N-Dimethyl-p-toluidine (Free Amine) B Mild Nitration (e.g., NaNO2, Ce(SO4)2) A->B Activating -NMe2 D Conc. H2SO4 (Protonation) A->D H+ C N,N,4-Trimethyl-2-nitroaniline (Ortho to -NMe2) B->C E Anilinium Ion (-NHMe2+) D->E F Conc. HNO3 (Electrophilic Attack) E->F Deactivating Meta-Director G N,N,4-Trimethyl-3-nitroaniline (Target: Meta to -NMe2) F->G Synergistic Regiocontrol

Figure 1: Regioselectivity switch in the nitration of N,N-dimethyl-p-toluidine via protonation.

Route B: Eschweiler-Clarke Reductive Amination

An alternative, highly scalable route begins with the commercially available 4-methyl-3-nitroaniline. The primary amine is converted to a tertiary dimethylamine via the Eschweiler-Clarke reaction. Formaldehyde acts as the methylating agent, forming an iminium ion intermediate, which is subsequently reduced by formic acid (acting as a hydride donor) with the evolution of CO2. The electron-withdrawing nitro group prevents unwanted electrophilic aromatic substitution by formaldehyde on the ring.

EschweilerClarke A 4-Methyl-3-nitroaniline (Primary Amine) B Formaldehyde (CH2O) Condensation A->B C Iminium Intermediate B->C -H2O D Formic Acid (HCOOH) Hydride Transfer C->D E N,N,4-Trimethyl-3-nitroaniline (Tertiary Amine) D->E -CO2

Figure 2: Stepwise mechanism of the Eschweiler-Clarke methylation of 4-methyl-3-nitroaniline.

Experimental Protocols

Protocol A: Acidic Nitration of N,N-Dimethyl-p-toluidine

This protocol utilizes the anilinium directing effect to ensure regiopurity.

Reagents:

  • N,N-Dimethyl-p-toluidine (1.0 equiv, 50 mmol, 6.76 g)

  • Sulfuric Acid (Conc. 98%) (10.0 equiv, 500 mmol, ~27 mL)

  • Nitric Acid (Conc. 70%) (1.1 equiv, 55 mmol, ~3.5 mL)

Step-by-Step Procedure:

  • Protonation: Charge a 250 mL round-bottom flask with concentrated H2SO4 (27 mL) and cool to 0–5 °C using an ice-brine bath.

  • Substrate Addition: Add N,N-dimethyl-p-toluidine (6.76 g) dropwise over 30 minutes under vigorous stirring. Self-Validation Check: The reaction is highly exothermic. Maintain internal temperature below 10 °C to prevent premature oxidation.

  • Nitrating Mixture Preparation: In a separate vial, carefully mix concentrated HNO3 (3.5 mL) with concentrated H2SO4 (3.5 mL) and cool to 0 °C.

  • Electrophilic Attack: Add the nitrating mixture dropwise to the anilinium sulfate solution over 45 minutes, maintaining the temperature at 0–5 °C. Stir for an additional 2 hours at this temperature.

  • Quenching: Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring.

  • Basification: Slowly add 20% aqueous NaOH (or concentrated NH4OH) until the solution reaches pH 8–9. Causality: Basification deprotonates the anilinium ion, rendering the product insoluble in the aqueous phase and causing it to precipitate.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol to yield N,N,4-trimethyl-3-nitroaniline as yellow/orange crystals.

Protocol B: Eschweiler-Clarke Methylation of 4-Methyl-3-nitroaniline

This protocol provides a milder, metal-free alternative with absolute regiocontrol.

Reagents:

  • 4-Methyl-3-nitroaniline (1.0 equiv, 50 mmol, 7.61 g)

  • Formaldehyde (37% aqueous solution) (5.0 equiv, 250 mmol, ~18.5 mL)

  • Formic Acid (85% aqueous solution) (10.0 equiv, 500 mmol, ~22 mL)

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-3-nitroaniline (7.61 g) in 85% formic acid (22 mL).

  • Condensation: Add the 37% aqueous formaldehyde solution (18.5 mL) in one portion.

  • Hydride Transfer: Heat the mixture to 90–100 °C (reflux) for 12–16 hours. Self-Validation Check: Steady evolution of CO2 gas bubbles indicates active hydride transfer from formic acid to the iminium intermediate.

  • Quenching: Cool the reaction to room temperature. Add 20 mL of 1M HCl and stir for 30 minutes to hydrolyze any unreacted aminals or iminium species.

  • Basification: Cool the flask in an ice bath and slowly add 20% aqueous NaOH until the pH reaches 10.

  • Isolation: Extract the mixture with Dichloromethane (3 × 75 mL). Wash the organics with water and brine, dry over Na2SO4, and evaporate the solvent under reduced pressure to afford the pure tertiary amine.

Quantitative Data & Route Comparison

The following table summarizes the operational metrics for both validated protocols, allowing process chemists to select the optimal route based on available infrastructure.

ParameterRoute A: Acidic NitrationRoute B: Eschweiler-Clarke
Starting Material N,N-Dimethyl-p-toluidine4-Methyl-3-nitroaniline
Primary Reaction Type Electrophilic Aromatic SubstitutionReductive Amination
Regioselectivity High (Synergistic directing effects)Absolute (Pre-installed substituents)
Typical Yield 65 – 75%85 – 95%
Safety Considerations Exothermic, strong acids, nitration hazardsEvolution of CO2 gas, formaldehyde toxicity
Scalability Excellent (Industrial standard)Excellent (Mild conditions)
Cost Efficiency Low reagent costModerate reagent cost

References

  • Six-coordinate uranium complexes featuring a bidentate anilide ligand, Comptes Rendus Chimie. (Details the synthesis of the 2-nitro isomer via mild nitration of the free amine).
  • 4-Methyl-3-nitroaniline | 119-32-4, Benchchem. (Discusses the directing effects of protonated anilinium ions in strongly acidic nitration conditions).
Application

Application Note: Laboratory-Scale Synthesis of N,N,4-Trimethyl-3-nitroaniline

Executive Summary N,N,4-Trimethyl-3-nitroaniline (also referred to as N,N-dimethyl-4-methyl-3-nitroaniline or N,N-dimethyl-3-nitro-p-toluidine) is a highly versatile chemical intermediate. It serves as a critical buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N,4-Trimethyl-3-nitroaniline (also referred to as N,N-dimethyl-4-methyl-3-nitroaniline or N,N-dimethyl-3-nitro-p-toluidine) is a highly versatile chemical intermediate. It serves as a critical building block in the synthesis of complex indoles, benzimidazoles, and advanced pharmaceutical active ingredients 1. This application note details a highly selective, robust, and scalable laboratory protocol for its preparation from 4-methyl-3-nitroaniline via the Eschweiler-Clarke reductive amination.

Strategic Rationale & Mechanistic Insights

When designing a synthesis for N,N-dimethylated anilines, chemists typically choose between direct alkylation with alkyl halides (e.g., methyl iodide) and reductive amination. For 4-methyl-3-nitroaniline, the Eschweiler-Clarke reaction (using formaldehyde and formic acid) is the superior strategic choice.

Causality of the Method: Using methyl iodide in the presence of a base frequently leads to over-alkylation, generating unwanted quaternary ammonium salts that complicate purification and reduce overall yield. The Eschweiler-Clarke method, by contrast, is a self-validating and self-terminating system. The reaction relies on the condensation of the primary amine with formaldehyde to form an imine, which is subsequently protonated by formic acid to form a highly electrophilic iminium ion. The formate anion then acts as a hydride donor, reducing the iminium ion to a secondary amine while irreversibly releasing CO₂ gas.

This cycle repeats once more to form the tertiary amine (N,N,4-trimethyl-3-nitroaniline). Because a tertiary amine lacks the N-H protons required to condense with formaldehyde and form a subsequent iminium ion, the reaction strictly halts at the desired dimethylated product, ensuring absolute chemoselectivity 2.

Mechanism A 4-Methyl-3-nitroaniline (Primary Amine) B Condensation with Formaldehyde (CH2O) A->B C Iminium Ion Intermediate B->C - H2O D Hydride Transfer from Formic Acid (HCOOH) C->D E Secondary Amine Intermediate D->E - CO2 F Repeat Condensation & Reduction E->F G N,N,4-Trimethyl-3-nitroaniline (Tertiary Amine) F->G - H2O, - CO2

Figure 1: Mechanistic pathway of the Eschweiler-Clarke N,N-dimethylation.

Reagent Matrix & Stoichiometry

To drive the equilibrium forward and ensure complete dimethylation, an excess of both formaldehyde (the C1 source) and formic acid (the hydride source and solvent) is utilized 3.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Methyl-3-nitroaniline 152.151.015.2 g (100 mmol)Starting Material
Formaldehyde (37% aq) 30.034.032.4 g (400 mmol)Electrophile / C1 Source
Formic Acid (85% aq) 46.0310.054.1 g (1000 mmol)Hydride Donor / Acid Catalyst
Sodium Hydroxide (20% aq) 40.00-~150 mLBasification / Quench
Ethyl Acetate (EtOAc) 88.11-3 x 100 mLExtraction Solvent
Step-by-Step Experimental Protocol

Safety Note: Formaldehyde is a suspected carcinogen; formic acid is highly corrosive; nitroaromatics are toxic and can induce methemoglobinemia. Conduct all operations in a certified fume hood wearing appropriate PPE.

Step 1: Reaction Assembly

  • Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • Charge the flask with 15.2 g (100 mmol) of 4-methyl-3-nitroaniline.

  • Add 54.1 g (approx. 45 mL, 1000 mmol) of 85% aqueous formic acid. Stir at room temperature until the amine is fully dissolved or forms a uniform suspension.

    • Causality: Formic acid protonates the amine, increasing its solubility and preparing the acidic environment required for subsequent imine formation.

Step 2: Electrophile Addition & Reflux 4. Via the addition funnel, add 32.4 g (approx. 30 mL, 400 mmol) of 37% aqueous formaldehyde dropwise over 15 minutes. 5. Gradually heat the reaction mixture to reflux (approx. 100 °C) using an oil bath. 6. Self-Validating Indicator: Observe the evolution of CO₂ gas, which manifests as steady bubbling in the reaction mixture. This visual cue confirms that the hydride transfer is actively occurring. 7. Maintain reflux for 8 to 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) until the primary and secondary amine spots are entirely consumed.

Step 3: Quench & Basification 8. Remove the flask from the heat source and allow it to cool to room temperature, then transfer to an ice-water bath. 9. Slowly add 20% aqueous NaOH dropwise while stirring vigorously until the pH of the aqueous layer reaches >9.

  • Causality: The product exists as a water-soluble formate salt in the acidic medium. Basification deprotonates the tertiary amine, forcing the free base out of the aqueous phase to enable organic extraction.

Step 4: Extraction & Purification 10. Transfer the basified mixture to a separatory funnel and extract with Ethyl Acetate (3 x 100 mL). 11. Wash the combined organic layers with brine (100 mL) to remove residual water and water-soluble impurities. 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. 13. Purify the crude dark oil via flash column chromatography on silica gel (eluting with a gradient of 5-10% EtOAc in Hexanes) to yield N,N,4-trimethyl-3-nitroaniline as a vibrant yellow/orange solid.

Workflow S1 1. Reagent Mixing Amine + HCOOH + CH2O S2 2. Reflux (100°C) Evolution of CO2 gas S1->S2 S3 3. Cooling & Basification Add NaOH to pH > 9 S2->S3 8-12 hours S4 4. Liquid-Liquid Extraction Extract with EtOAc S3->S4 S5 5. Drying & Concentration Na2SO4, Rotary Evaporation S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Troubleshooting & Process Optimization

Even robust protocols can encounter deviations. Use the following matrix to troubleshoot common issues during scale-up or execution.

ObservationPotential CauseCorrective Action
Incomplete conversion (TLC shows secondary amine) Insufficient formaldehyde or formic acid due to evaporation.Add 1-2 eq more of CH₂O/HCOOH and reflux for 2 additional hours. Ensure condenser is adequately chilled.
Vigorous foaming upon initial heating Rapid, uncontrolled CO₂ evolution.Heat the oil bath gradually (ramp over 30 mins); ensure the reaction flask is no more than half full.
Emulsion forms during EtOAc extraction High concentration of formate salts and polymerized formaldehyde.Filter the biphasic mixture through a pad of Celite, or add additional brine to the aqueous layer to increase ionic strength.
Product degradation / dark tarry appearance Overheating or prolonged exposure to air.Strictly monitor reaction time via TLC. Purge the reaction setup with Nitrogen prior to heating.
References
  • Title: US Patent 3976639A - Intermediates for indoles Source: Google Patents URL
  • Source: PMC / National Institutes of Health (NIH)
  • Title: Application Notes and Protocols for the Synthesis of N,2,4-Trimethylquinolin-7-amine Source: Benchchem URL

Sources

Method

Application Notes and Protocols for the Utilization of 4-Methyl-3-nitroaniline in Pharmaceutical Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 4-Methyl-3-nitroaniline 4-Methyl-3-nitroaniline, a substituted aromatic amine, is a pivotal building block in the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Methyl-3-nitroaniline

4-Methyl-3-nitroaniline, a substituted aromatic amine, is a pivotal building block in the landscape of modern organic synthesis, particularly within the pharmaceutical industry.[1][2][3] Its molecular architecture, featuring an electron-donating amino group and an electron-withdrawing nitro group on a toluene framework, imparts a unique reactivity profile that is strategically exploited for the construction of complex molecular targets.[1] The presence of these functional groups allows for a diverse range of chemical transformations, including reactions of the primary aromatic amine (e.g., diazotization, acylation, and alkylation) and modifications involving the nitro group, most notably its reduction to a second amino group.[1] This versatility makes 4-methyl-3-nitroaniline a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[3]

One of the most significant applications of 4-methyl-3-nitroaniline is its role as a key intermediate in the manufacturing of Cyclizine.[3] Cyclizine is a first-generation antihistamine of the piperazine class, primarily used for its antiemetic properties in treating nausea, vomiting, and dizziness.[2][3] This document provides a detailed exploration of the chemical properties of 4-methyl-3-nitroaniline, a comprehensive protocol for a key synthetic transformation, and an overview of its application in the synthesis of Cyclizine.

Physicochemical and Safety Data of 4-Methyl-3-nitroaniline

A thorough understanding of the physical, chemical, and safety properties of a starting material is paramount for the successful and safe execution of any synthetic protocol.

PropertyValueReference
Chemical Name 4-Methyl-3-nitroaniline[3]
Synonyms 3-Nitro-p-toluidine, 4-Amino-2-nitrotoluene[3][4]
CAS Number 119-32-4[3]
Molecular Formula C₇H₈N₂O₂[3][4]
Molecular Weight 152.15 g/mol [3][4]
Appearance Orange crystalline solid/powder[3]
Melting Point 74-77 °C[3]
Boiling Point 169 °C at 21 mmHg[3]
Water Solubility <1 g/L[3]

Safety and Handling Precautions:

4-Methyl-3-nitroaniline is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated laboratory or fume hood.

HazardPrecautionReference
Toxicity Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[5]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[5]
Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[5]
Storage Store locked up in a well-ventilated place. Keep container tightly closed.[5]
Incompatibilities Incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[6]

Core Synthetic Application: Synthesis of the Antihistamine Cyclizine

As previously mentioned, 4-methyl-3-nitroaniline is a crucial intermediate in the synthesis of Cyclizine.[3] While the precise, multi-step industrial route from 4-methyl-3-nitroaniline is often proprietary, the key chemical transformations can be understood through fundamental organic chemistry principles. A plausible general strategy involves the reduction of the nitro group of 4-methyl-3-nitroaniline to generate a diamine, which can then be further elaborated.

However, the most commonly documented laboratory syntheses of Cyclizine start from more readily available precursors that constitute the core structure of the final drug.[1][2] A prevalent method involves the N-alkylation of 1-methylpiperazine with a benzhydryl halide.[1][2]

Cyclizine Synthesis benzhydryl_bromide Benzhydryl Bromide cyclizine Cyclizine benzhydryl_bromide->cyclizine Acetonitrile, Reflux methylpiperazine 1-Methylpiperazine methylpiperazine->cyclizine

Caption: A common synthetic route to Cyclizine.

Experimental Protocol: Synthesis of Cyclizine from Benzhydryl Bromide and 1-Methylpiperazine

This protocol is adapted from established synthetic methods for Cyclizine.[1][2]

Objective: To synthesize 1-benzhydryl-4-methylpiperazine (Cyclizine) via N-alkylation.

Materials:

  • Benzhydryl bromide (1.0 eq)

  • 1-Methylpiperazine (1.5 eq)

  • Acetonitrile (solvent)

  • 10% Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzhydryl bromide (1.0 eq) in acetonitrile.

  • Addition of Amine: To the stirred solution, add 1-methylpiperazine (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with water.

    • To neutralize any hydrobromide salt formed, wash the organic layer with a 10% aqueous solution of NaOH.

    • Wash again with water until the aqueous layer is neutral.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude Cyclizine can be further purified by recrystallization from a suitable solvent, such as petroleum ether, to obtain a crystalline solid.[7]

Expected Outcome: Cyclizine is obtained as a white crystalline solid with a melting point of 105-108 °C.[2]

Key Transformation of 4-Methyl-3-nitroaniline: Reduction of the Nitro Group

A fundamental and essential transformation of 4-methyl-3-nitroaniline in any synthetic sequence leading to more complex pharmaceutical intermediates is the reduction of its nitro group to a primary amine. This yields 4-methyl-1,3-phenylenediamine, a versatile diamine intermediate.

Reduction_Workflow start Dissolve 4-Methyl-3-nitroaniline in Ethanol add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenation Hydrogenate under H₂ atmosphere add_catalyst->hydrogenation monitor Monitor reaction by TLC hydrogenation->monitor filter Filter through Celite to remove catalyst monitor->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate product Obtain 4-Methyl-1,3-phenylenediamine concentrate->product

Caption: Workflow for the reduction of 4-Methyl-3-nitroaniline.

Experimental Protocol: Catalytic Hydrogenation of 4-Methyl-3-nitroaniline

This protocol employs a standard and highly efficient method for the reduction of aromatic nitro compounds using catalytic hydrogenation.

Objective: To synthesize 4-methyl-1,3-phenylenediamine from 4-methyl-3-nitroaniline.

Materials:

  • 4-Methyl-3-nitroaniline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a similar setup

  • Celite

Procedure:

  • Reactor Setup: To a pressure-resistant hydrogenation vessel, add 4-methyl-3-nitroaniline (1.0 eq) and ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Seal the vessel and connect it to the hydrogenation apparatus.

    • Purge the system with hydrogen gas to remove air.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this should be optimized based on available equipment and safety considerations).

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis of aliquots.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

Expected Outcome: 4-Methyl-1,3-phenylenediamine is obtained as a solid, which may require further purification depending on the desired purity. The product is susceptible to oxidation and should be stored under an inert atmosphere.

Expanded Applications and Future Directions

The utility of 4-methyl-3-nitroaniline extends beyond the synthesis of Cyclizine. It serves as a precursor for other pharmacologically relevant scaffolds. For instance, it has been used as a starting material for the synthesis of N-(4-methyl-3-nitrophenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide, a compound with potential therapeutic properties.[1] This highlights the role of 4-methyl-3-nitroaniline in generating libraries of compounds for drug discovery programs.

Conclusion

4-Methyl-3-nitroaniline is a versatile and valuable intermediate in pharmaceutical synthesis. Its unique substitution pattern allows for a range of chemical manipulations, making it a key component in the construction of complex APIs like Cyclizine. The protocols provided herein for a key reduction reaction and for the synthesis of Cyclizine from a common precursor offer a solid foundation for researchers in the field. As with all chemical syntheses, appropriate safety precautions must be strictly adhered to, and all procedures should be conducted by trained personnel in a suitable laboratory environment.

References

  • Wikipedia. (n.d.). Cyclizine. Retrieved from [Link]

  • Pourabbas, B., et al. (2018). Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). Cyclizine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-nitroaniline. Retrieved from [Link]

Sources

Application

Application Note: Reaction Mechanisms and Synthetic Workflows Involving N,N,4-Trimethyl-3-nitroaniline

Executive Summary & Chemical Profiling N,N,4-trimethyl-3-nitroaniline (CAS: 103796-12-9) is a highly functionalized aromatic building block frequently utilized in the development of advanced kinase inhibitors and functio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

N,N,4-trimethyl-3-nitroaniline (CAS: 103796-12-9) is a highly functionalized aromatic building block frequently utilized in the development of advanced kinase inhibitors and functional materials[1]. The molecule features a complex "push-pull" electronic system: a strongly electron-donating N,N-dimethylamino group at C1, a weakly donating methyl group at C4, and a strongly electron-withdrawing nitro group at C3. Understanding the interplay of these functional groups is critical for designing chemoselective and regioselective transformations in drug development workflows.

Mechanistic Pathway 1: Selective Nitro Reduction

Causality & Mechanistic Insights

The reduction of the nitro group to a primary amine is a foundational transformation to yield N,N,4-trimethylbenzene-1,3-diamine. While classical Béchamp reduction (Fe/HCl) is possible, catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred in modern drug development to avoid heavy metal waste and simplify purification.

Mechanistically, this proceeds via the direct [2]. The nitroarene is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the corresponding aniline. By maintaining neutral or slightly acidic conditions with H₂ gas, the off-target condensation pathway (which forms azoxy and azo dimers under basic conditions) is entirely bypassed, ensuring high chemoselectivity[3].

Protocol: Pd/C Catalytic Hydrogenation
  • Preparation : Dissolve N,N,4-trimethyl-3-nitroaniline (10 mmol) in anhydrous Methanol (50 mL) within a high-pressure reaction flask.

  • Catalyst Addition : Carefully add 10% Pd/C (10% w/w, 150 mg) under a continuous stream of Nitrogen to prevent the spontaneous ignition of the solvent.

  • Hydrogenation : Seal the vessel, evacuate, and backfill with H₂ gas three times. Pressurize to 1 atm (balloon) or up to 3 atm in an autoclave. Stir vigorously at 25 °C for 4 hours.

  • Self-Validation : The starting material exhibits a vibrant yellow color due to the nitro chromophore. This reaction is visually self-validating; complete conversion is indicated when the solution turns colorless or very pale yellow. Thin-Layer Chromatography (Hexanes:EtOAc 3:1) will confirm the disappearance of the non-polar yellow spot and the emergence of a highly polar spot that stains intensely with Ninhydrin.

  • Workup : Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to isolate the diamine product.

HaberMechanism A Nitroarene (Ar-NO2) B Nitrosoarene (Ar-NO) A->B +H2, -H2O C Hydroxylamine (Ar-NHOH) B->C +H2 D Aniline Derivative (Ar-NH2) C->D +H2, -H2O

Figure 1: Direct hydrogenation pathway of nitroarenes following the classical Haber mechanism.

Mechanistic Pathway 2: Regioselective Electrophilic Aromatic Substitution (Bromination)

Causality & Mechanistic Insights

Functionalizing the aromatic ring via halogenation is essential for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). When reacting N,N,4-trimethyl-3-nitroaniline with N-Bromosuccinimide (NBS), the regioselectivity is governed by a strict competition between electronic activation and steric hindrance.

The -NMe₂ group is a powerful ortho/para director[4]. The para position (C4) is already blocked by the methyl group, leaving the two ortho positions (C2 and C6) available. Although both are electronically activated, C2 is flanked directly by the bulky -NMe₂ and -NO₂ groups. This extreme steric crowding causes a , which severely restricts electrophilic attack at C2[5]. Consequently, the bromonium ion exclusively attacks the less hindered C6 position, forming a Wheland intermediate that rapidly rearomatizes to yield 2-bromo-N,N,4-trimethyl-5-nitroaniline.

Protocol: Regioselective NBS Bromination
  • Preparation : Dissolve N,N,4-trimethyl-3-nitroaniline (10 mmol) in anhydrous Acetonitrile (40 mL) and cool the solution to 0 °C in an ice bath.

  • Electrophile Addition : Add N-Bromosuccinimide (10.5 mmol, 1.05 eq) portion-wise over 15 minutes. Maintaining low temperatures suppresses radical pathways and prevents non-specific di-bromination.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation : NBS is partially insoluble in cold Acetonitrile. As the reaction proceeds, the NBS powder dissolves, and succinimide (the byproduct) begins to precipitate or float. LC-MS analysis will provide definitive self-validation: the product peak will display a classic 1:1 isotopic doublet at M and M+2, confirming singular bromine incorporation without the need for immediate NMR.

  • Workup : Quench the reaction with 10 mL of 10% aqueous sodium thiosulfate to neutralize any residual active bromine. Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

EAS_Bromination SM N,N,4-Trimethyl-3-nitroaniline (C4 blocked, C2 hindered) TS Wheland Intermediate at C6 position SM->TS Electrophilic Attack NBS N-Bromosuccinimide (NBS) Br+ source NBS->TS Br+ transfer Prod 2-Bromo-N,N,4-trimethyl-5-nitroaniline (Strict C6 Bromination) TS->Prod Rearomatization (-H+)

Figure 2: Regioselective EAS bromination workflow driven by steric and electronic effects.

Quantitative Data Summaries

Table 1: Comparative Analysis of Nitro Reduction Methodologies

MethodologyReagentsChemoselectivityYieldMechanistic PathwayScalability
Catalytic Hydrogenation H₂, Pd/C, MeOHHigh>95%Direct Haber PathwayExcellent
Béchamp Reduction Fe, HCl, EtOH/H₂OModerate80-85%Direct Haber PathwayGood (High metal waste)
Zinin Reduction Na₂S, H₂OLow<50%Partial ReductionPoor

Table 2: Regioselectivity Profile for EAS Bromination

PositionDirecting Group InfluenceSteric HindranceSubstitution Probability
C2 Ortho to -NMe₂, Meta to -NO₂High (Buttressing effect)<1%
C4 Blocked by -CH₃N/A0%
C5 Meta to -NMe₂, Ortho to -NO₂Low0% (Deactivated)
C6 Ortho to -NMe₂, Meta to -CH₃Low>99% (Major Product)

References

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (ACS Publications) URL:[Link]

  • An Expedited, Regiospecific para-Bromination of Activated Aryls Source: TopSCHOLAR (Western Kentucky University) URL:[Link]

  • “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes Source: Chemistry - A European Journal (Wiley) URL:[Link]

Sources

Method

Advanced Analytical Derivatization of N,N,4-Trimethyl-3-nitroaniline: A Two-Step Reduction-Acylation Protocol

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Application: High-Sensitivity GC-MS/MS and GC-ECD Analysis Introduction & Chemical Context The quantification of com...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Application: High-Sensitivity GC-MS/MS and GC-ECD Analysis

Introduction & Chemical Context

The quantification of complex pharmaceutical intermediates and environmental pollutants demands highly specific analytical methodologies. N,N,4-trimethyl-3-nitroaniline (CAS 103796-12-9)—a compound characterized by an aromatic ring substituted with a tertiary amine (N,N-dimethyl), a methyl group, and a nitro group—presents a unique physicochemical challenge for gas chromatography-mass spectrometry (GC-MS).

Direct analysis of this compound is hindered by two factors:

  • The Tertiary Amine: Unlike primary or secondary amines, the N,N-dimethyl group lacks an active hydrogen, rendering it inert to standard silylation or acylation reagents. While chloroformate dealkylation can be used to derivatize tertiary amines, it requires harsh conditions and often results in non-quantitative yields[1].

  • The Nitro Group: Nitroaromatics exhibit strong intermolecular dipole interactions, leading to poor volatility, severe peak tailing, and thermal degradation within the GC inlet[2].

The Solution: To circumvent these limitations, we employ a two-step pre-column derivatization strategy. By performing a selective catalytic transfer hydrogenation, the problematic nitro group is reduced to a primary amine[3]. This newly formed functional handle is then quantitatively acylated using Heptafluorobutyric anhydride (HFBA), yielding a highly volatile, thermally stable, and electron-capturing derivative ideal for trace-level quantification.

Mechanistic Pathway & Logical Decision Matrix

As analytical scientists, our experimental choices must be driven by causality and chemical logic.

  • Why Catalytic Transfer Hydrogenation (Zn/NH₄HCO₂)? Traditional catalytic hydrogenation (Pd/C with H₂ gas) is cumbersome for micro-scale analytical preparations. Zinc dust paired with ammonium formate acts as a rapid, room-temperature hydrogen donor system. It selectively reduces the nitro group without risking the cleavage of the N,N-dimethyl group.

  • Why HFBA? Acylation with a perfluorinated anhydride replaces the active hydrogens of the newly formed primary amine with a bulky, non-polar heptafluorobutyryl group. This eliminates hydrogen bonding (drastically lowering the boiling point) and introduces seven electronegative fluorine atoms, which amplifies the signal-to-noise ratio by orders of magnitude when using Electron Capture Negative Ionization (ECNI) MS or standard Electron Capture Detectors (ECD).

Logic Start Target: N,N,4-trimethyl-3-nitroaniline Split Functional Group Target? Start->Split TertAmine Tertiary Amine (N,N-dimethyl) Split->TertAmine Nitro Nitro Group (-NO2) Split->Nitro Path1 Chloroformate Dealkylation TertAmine->Path1 Path2 Transfer Hydrogenation (Zn / NH4HCO2) Nitro->Path2 Result1 Harsh conditions, Non-quantitative yield Path1->Result1 Result2 Mild conditions, Clean primary amine Path2->Result2

Fig 1. Logical decision matrix for selecting the optimal derivatization pathway.

Experimental Workflow & Self-Validating Protocol

A robust analytical protocol must be a self-validating system . To ensure trustworthiness, this workflow incorporates an Internal Standard (IS)—N,N-dimethyl-4-nitroaniline—added at the very beginning of the procedure. Because the IS undergoes the exact same reduction and acylation steps as the target analyte, its successful detection validates the efficiency of the entire chemical transformation.

Workflow A 1. Analyte + IS (N,N,4-trimethyl- 3-nitroaniline) B 2. Reduction (Zn / NH4HCO2) A->B C 3. Primary Amine Intermediate B->C D 4. Acylation (HFBA / Pyridine) C->D E 5. HFBA-Derivative (GC-MS Ready) D->E

Fig 2. Two-step analytical derivatization workflow for N,N,4-trimethyl-3-nitroaniline.

Phase 1: Micro-Scale Catalytic Transfer Hydrogenation
  • Sample Aliquoting: Transfer 500 µL of the sample extract (in methanol) into a 2.0 mL glass reaction vial.

  • Internal Standard Addition: Spike the sample with 10 µL of the IS solution (N,N-dimethyl-4-nitroaniline, 10 µg/mL).

  • Reduction: Add 50 mg of activated Zinc dust and 100 µL of saturated aqueous ammonium formate (NH₄HCO₂) to the vial.

  • Incubation: Cap the vial and agitate on a thermoshaker at 800 rpm for 30 minutes at room temperature (25°C). The nitro group is reduced to yield 1-(dimethylamino)-3-amino-4-methylbenzene.

  • Extraction: Centrifuge at 5,000 rpm for 5 minutes to pellet the zinc dust. Transfer the supernatant to a clean vial. Add 500 µL of 0.1 M NaOH (to ensure the amine is deprotonated) and extract with 1 mL of ethyl acetate. Collect the upper organic layer and evaporate to dryness under a gentle stream of nitrogen.

Phase 2: Perfluoroacylation
  • Reconstitution: Reconstitute the dried amine extract in 200 µL of anhydrous ethyl acetate.

  • Catalysis: Add 10 µL of anhydrous pyridine to act as an acid scavenger and nucleophilic catalyst.

  • Derivatization: In a fume hood, add 50 µL of Heptafluorobutyric anhydride (HFBA). Cap tightly.

  • Incubation: Heat the vial in a heating block at 60°C for 30 minutes. The primary amine is acylated to form N-(5-(dimethylamino)-2-methylphenyl)heptafluorobutyramide.

  • Quenching & Cleanup: Cool to room temperature. Add 500 µL of ultra-pure water to quench excess HFBA (converting it to water-soluble heptafluorobutyric acid). Vortex for 1 minute.

  • Final Recovery: Extract the upper ethyl acetate layer, transfer to a GC autosampler vial containing a glass insert, and inject 1 µL into the GC-MS/MS.

Quantitative Data & Methodological Advantages

The two-step derivatization fundamentally alters the physicochemical properties of the analyte, translating to massive gains in chromatographic resolution and detector sensitivity.

Table 1: Chromatographic and MS Performance Metrics

ParameterUnderivatized AnalyteHFBA DerivativeCausality / Mechanism
Volatility (Boiling Point equivalent) High BP / Poor VolatilityLow BP / High VolatilityFluorination eliminates intermolecular H-bonding, increasing vapor pressure.
Peak Shape (Asymmetry Factor) > 2.5 (Severe Tailing)1.0 - 1.1 (Sharp)Shielding of the polar amine prevents secondary interactions with silanol groups on the GC column.
Thermal Stability Prone to inlet degradationHighly StableThe amide bond and perfluoroalkyl chain resist thermal breakdown at 250°C.
LOD (EI-MS, SIM mode) ~50 ng/mL~0.5 ng/mLIncreased ionization efficiency and concentration of ion current into specific, high-mass fragments.
LOD (ECNI-MS) N/A< 0.01 ng/mLThe 7 fluorine atoms act as an electron sink, enabling ultra-trace detection via resonance electron capture.

Table 2: Optimized GC-MS/MS MRM Transitions (Electron Impact, 70 eV)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Target HFBA Derivative 346.1 [M]⁺149.1 [M - C₃F₇]⁺15
Target HFBA Derivative (Qualifier) 346.1 [M]⁺134.1 [M - C₃F₇ - CH₃]⁺25
IS HFBA Derivative 332.1 [M]⁺135.1 [M - C₃F₇]⁺15

References

  • Derivatization Methods in GC and GC/MS IntechOpen (2018). URL:[Link]

  • Liquid Chromatographic Determination of Nitroaromatics in Water Following Solid Phase Extraction, Pre-column Reduction and Derivatization Chromatographia / ResearchGate (1996). URL:[Link]

  • Nitroaromatics, Environmental Analysis of Major Reference Works - Wiley Online Library (2006). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude N,N,4-Trimethyl-3-nitroaniline

Welcome to the Technical Support Center for downstream processing and purification of N,N,4-trimethyl-3-nitroaniline (CAS: 103796-12-9). This guide is engineered for researchers and drug development professionals who req...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream processing and purification of N,N,4-trimethyl-3-nitroaniline (CAS: 103796-12-9). This guide is engineered for researchers and drug development professionals who require high-purity aniline derivatives for complex synthetic workflows.

Synthesizing this compound via the nitration of N,N-dimethyl-p-toluidine often yields a complex crude matrix containing unreacted starting materials, regioisomers, and oxidation byproducts. Below, you will find a physicochemical breakdown of the crude mixture, targeted troubleshooting FAQs, and field-validated purification protocols designed to isolate your target compound with high fidelity.

Physicochemical Profiling of the Crude Matrix

Understanding the electronic and steric properties of your crude components is the foundation of any successful purification strategy. Use the table below to predict how each impurity will behave during extraction and chromatography.

Table 1: Chromatographic & Acid-Base Properties of Crude Components
ComponentStructural RoleApprox. pKaRelative PolarityExpected R_f (Hexane:EtOAc 8:2)
N,N-dimethyl-p-toluidine Unreacted Starting Material~5.5Low0.65
N,N,4-trimethyl-2-nitroaniline Ortho-Isomer Impurity~1.5Medium-Low0.50
N,N,4-trimethyl-3-nitroaniline Target Product~2.6Medium-High0.35
N-Oxide Derivatives Oxidation ByproductsN/A (Neutral)Very High0.00 - 0.10

Troubleshooting & FAQs

Q1: Why does my crude mixture contain a high ratio of the 2-nitro isomer instead of the target 3-nitro isomer? A1: This is a classic regioselectivity issue governed by the protonation state of your starting material. The dimethylamino group is strongly electron-donating and ortho/para-directing. If nitration is performed in mildly acidic or neutral conditions, electrophilic attack occurs at position 2 (ortho to the amine). To direct the nitro group to position 3, the reaction must be run under strongly acidic conditions (e.g., concentrated H₂SO₄). This fully protonates the amine into an anilinium ion, which is strongly electron-withdrawing and meta-directing, forcing the incoming nitronium ion to the 3-position (ortho to the methyl group) 1.

Q2: My crude NMR shows significant baseline impurities and broad peaks. What are these, and how do I remove them before chromatography? A2: Nitrating agents are inherently strong oxidants. Tertiary amines like N,N-dimethyl-p-toluidine are highly susceptible to oxidation, leading to the formation of N-oxides and dealkylation byproducts 2. Because N-oxides lack the basicity of the parent amine, they can be efficiently removed using a pH-controlled acid-base extraction. By extracting the crude mixture with 2M HCl, the target nitroanilines protonate and partition into the aqueous layer, while the neutral N-oxides and non-basic organic impurities remain in the organic phase to be discarded.

Q3: The 2-nitro and 3-nitro isomers are co-eluting on my silica column. How can I improve the resolution? A3: The separation of these isomers relies on subtle steric and electronic differences. In the 2-nitro isomer, the bulky nitro group is ortho to the dimethylamino group. This steric clash forces the dimethylamino group out of the aromatic plane, disrupting resonance and reducing the molecule's overall dipole moment. Consequently, the 2-nitro isomer is less polar and elutes faster on normal-phase silica gel. To exploit this, lower the polarity of your eluent. Switch to a shallow gradient of Hexane:Ethyl Acetate (starting at 95:5) and ensure your silica-to-crude mass ratio is at least 50:1.

Validated Experimental Protocols

Protocol A: pH-Controlled Acid-Base Extraction

Purpose: A self-validating step to strip non-basic oxidation byproducts and neutral impurities prior to chromatography.

  • Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add 100 mL of 2M HCl. Shake vigorously and vent frequently.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer contains the protonated amines (target product and isomers). The upper organic layer contains N-oxides and neutral impurities.

  • Washing: Separate the aqueous layer. Wash the retained organic layer with an additional 50 mL of 2M HCl. Combine the acidic aqueous layers and discard the organic layer .

  • Basification: Cool the combined aqueous layers in an ice bath to prevent exothermic degradation. Slowly add 2M NaOH dropwise with vigorous stirring until the pH reaches 10.0 (monitor with pH paper). The aqueous layer will turn cloudy as the free amines precipitate out of solution.

  • Recovery: Extract the basified aqueous layer with fresh EtOAc (3 x 75 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield an enriched nitroaniline mixture.

Protocol B: Flash Column Chromatography

Purpose: To resolve the 2-nitro and 3-nitro isomers based on steric-induced dipole differences.

  • Column Preparation: Slurry-pack a glass column with 230-400 mesh silica gel using 100% Hexane. Maintain a strict silica-to-crude mass ratio of 50:1 to ensure adequate theoretical plates for isomer resolution.

  • Loading: Dissolve the enriched amine mixture from Protocol A in a minimum volume of Dichloromethane (DCM) and carefully load it onto the flat silica bed.

  • Elution: Begin elution with 100% Hexane (1 column volume). Transition to a 95:5 Hexane:EtOAc isocratic hold until the unreacted starting material elutes (monitor via TLC, R_f ~0.65).

  • Isomer Resolution: Gradually increase the gradient to 90:10 Hexane:EtOAc. Monitor fractions via TLC (UV active at 254 nm).

    • Fraction 1: 2-nitro isomer (yellow/orange band, higher R_f ~0.50).

    • Fraction 2: 3-nitro isomer (target product, lower R_f ~0.35).

  • Isolation: Pool the fractions containing the pure 3-nitro isomer and concentrate in vacuo to yield the purified target compound.

Purification Workflow Diagram

Workflow Crude Crude Reaction Mixture (Target, Isomers, Byproducts) Dissolve Dissolve in EtOAc Extract with 2M HCl Crude->Dissolve Org1 Organic Phase (N-Oxides & Neutrals) Dissolve->Org1 Discard Aq1 Aqueous Phase (Protonated Amines) Dissolve->Aq1 Retain Basify Basify to pH 10 (NaOH) Extract with EtOAc Aq1->Basify Aq2 Aqueous Phase (Salts) Basify->Aq2 Discard Org2 Organic Phase (Enriched Amines) Basify->Org2 Retain Chrom Silica Chromatography (Hexane:EtOAc Gradient) Org2->Chrom Isomer2 2-Nitro Isomer (Faster Eluting) Chrom->Isomer2 Target 3-Nitro Isomer (Target) (Slower Eluting) Chrom->Target

Workflow for the isolation and purification of N,N,4-trimethyl-3-nitroaniline from crude mixtures.

References

  • 4-Methyl-3-nitroaniline | Contextualizing Directing Effects in Organic Chemistry Source: Benchchem URL
  • Reaction of Peroxynitrite with Organic Molecules Bearing a Biologically Important Functionality Source: Bulletin of the Chemical Society of Japan | Oxford Academic URL
  • CN106187779B - Method for synthesizing aromatic nitro compounds Source: Google Patents URL

Sources

Optimization

Technical Support Center: Enhancing the Resolution of Nitroaniline Isomers in Chromatography

Welcome to the Technical Support Center dedicated to the chromatographic analysis of nitroaniline isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the chromatographic analysis of nitroaniline isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for enhancing the resolution and overall quality of your separations. We will delve into the nuances of method development and troubleshooting for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), empowering you to overcome common challenges in analyzing ortho-, meta-, and para-nitroaniline.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of nitroaniline isomers.

Q1: What is the primary challenge in separating nitroaniline isomers?

The main difficulty lies in their structural similarity. o-, m-, and p-nitroaniline are positional isomers with the same chemical formula (C₆H₆N₂O₂) and molecular weight, leading to very similar physicochemical properties such as polarity and volatility. This inherent similarity makes achieving baseline separation a significant chromatographic challenge.

Q2: Which chromatographic technique is generally preferred for nitroaniline isomer analysis?

High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the analysis of nitroaniline isomers.[1][2] This is due to its high resolution, sensitivity, and the fact that it does not require the analytes to be volatile or thermally stable, which can be a concern with GC for some derivatives.[1][2] Reversed-phase HPLC, in particular, is widely used and offers a great deal of flexibility in method development.

Q3: What is a good starting point for an HPLC method to separate nitroaniline isomers?

A robust starting point for separating nitroaniline isomers is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[3] The addition of an acid modifier, such as 0.1% formic acid or phosphoric acid, is often recommended to improve peak shape and control the ionization of the analytes.[3][4] A typical starting isocratic mobile phase composition could be in the range of 30-60% acetonitrile in water.[5]

Q4: Can Gas Chromatography (GC) be used for nitroaniline isomer analysis?

Yes, Gas Chromatography (GC) is also a viable technique for the determination of nitroaniline isomers, as outlined in methods such as EPA Method 8131.[6][7] GC can offer high efficiency and sensitivity, particularly when coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).[6][7] However, due to the polarity and potential for thermal degradation of nitroanilines, careful optimization of the injection port temperature and column choice is crucial.

HPLC Troubleshooting Guide: From Poor Resolution to Tailing Peaks

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of nitroaniline isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Poor resolution is the most frequent challenge and can stem from several factors related to the column, mobile phase, or other instrumental parameters.

The separation of nitroaniline isomers on a C18 column is primarily driven by differences in their hydrophobicity. The elution order is typically p-nitroaniline, followed by m-nitroaniline, and then o-nitroaniline, although this can be influenced by the specific conditions. The para isomer is the most polar and therefore the least retained, while the ortho isomer can exhibit intramolecular hydrogen bonding, which reduces its interaction with the polar mobile phase, leading to longer retention. Optimizing the mobile phase composition and pH is key to exploiting the subtle differences in their polarity and achieving separation.[8][9][10]

Poor_Resolution_Workflow cluster_0 Troubleshooting Poor Resolution start Poor Resolution Observed optimize_mp Optimize Mobile Phase (Organic Solvent %) start->optimize_mp Initial Step adjust_ph Adjust Mobile Phase pH optimize_mp->adjust_ph If resolution is still poor end Resolution Achieved optimize_mp->end If successful change_column Change Stationary Phase (e.g., Phenyl, PFP) adjust_ph->change_column If pH adjustment is insufficient adjust_ph->end If successful instrument_params Adjust Instrument Parameters (Flow Rate, Temperature) change_column->instrument_params For further optimization change_column->end If successful instrument_params->end

Caption: A systematic workflow for troubleshooting poor resolution of nitroaniline isomers.

Protocol 1: Mobile Phase Optimization

  • Initial Assessment: Start with a mobile phase of 40:60 (v/v) acetonitrile:water with 0.1% formic acid and a C18 column.

  • Adjust Organic Content:

    • To increase retention and potentially improve separation between early eluting peaks, decrease the acetonitrile concentration in 5% increments (e.g., to 35%, then 30%).

    • To decrease analysis time and sharpen later eluting peaks, increase the acetonitrile concentration in 5% increments (e.g., to 45%, then 50%).

  • Consider an Alternative Organic Modifier: If acetonitrile does not provide adequate selectivity, switch to methanol. Methanol has different solvent properties and can alter the elution order of the isomers.[10]

  • Evaluate Gradient Elution: If an isocratic method is insufficient, a shallow gradient can be employed to improve the separation of all three isomers in a single run.

Protocol 2: pH Adjustment

  • Understand the Analyte's pKa: The pKa of the amino group in nitroanilines is low (around 1-2). The mobile phase pH plays a critical role in the retention and peak shape of these basic compounds.[8][9]

  • Experiment with pH:

    • Prepare mobile phases with different pH values. For basic compounds like nitroanilines, working at a pH at least 2 units away from their pKa is recommended to ensure they are in a single ionic form.[11][12]

    • Try a pH of around 3.0 using a phosphate or citrate buffer. Then, explore a slightly higher pH, for example, around 7.0, using a phosphate buffer.

  • Monitor Peak Shape and Retention: Observe the changes in retention time and peak symmetry as you alter the pH. A stable and reproducible retention time is indicative of an appropriate pH.

Protocol 3: Stationary Phase Selection

  • Beyond C18: If a standard C18 column does not provide the desired resolution, consider alternative stationary phases that offer different separation mechanisms.

  • Phenyl Columns: Phenyl-hexyl columns can provide alternative selectivity for aromatic compounds through π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the nitroanilines.[3][13][14]

  • Pentafluorophenyl (PFP) Columns: PFP columns offer a unique selectivity due to a combination of hydrophobic, aromatic, and dipole-dipole interactions.[14]

Table 1: Comparison of HPLC Columns for Nitroaniline Isomer Separation

Column TypePrimary Separation MechanismPotential Advantages for Nitroaniline Isomers
C18 (Octadecylsilane) Hydrophobic interactionsGood starting point, widely available, good retention for aromatic amines.[3]
C8 (Octylsilane) Hydrophobic interactions (less retentive than C18)May offer different selectivity and shorter analysis times.[3]
Phenyl-Hexyl Hydrophobic and π-π interactionsEnhanced selectivity for aromatic compounds, can alter elution order.[3][13][14]
Pentafluorophenyl (PFP) Hydrophobic, aromatic, and dipole-dipole interactionsUnique selectivity for positional isomers, particularly those with polar functional groups.[14]
Issue 2: Peak Tailing

Peak tailing is a common issue, especially with basic compounds like nitroanilines, and can lead to poor integration and inaccurate quantification.

Peak tailing for basic compounds on silica-based reversed-phase columns is often caused by secondary interactions between the basic amino group of the nitroaniline and acidic residual silanol groups on the silica surface.[12][15] These interactions are stronger than the primary hydrophobic retention mechanism and lead to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

Peak_Tailing_Workflow cluster_1 Troubleshooting Peak Tailing start_tailing Peak Tailing Observed check_ph Adjust Mobile Phase pH (Lower pH to protonate silanols) start_tailing->check_ph First Action add_modifier Add a Competing Base (e.g., Triethylamine) check_ph->add_modifier If tailing persists end_tailing Symmetrical Peaks Achieved check_ph->end_tailing If successful use_endcapped_column Use a Highly End-capped or Base-Deactivated Column add_modifier->use_endcapped_column For persistent issues add_modifier->end_tailing If successful check_overload Check for Column Overload (Reduce Sample Concentration) use_endcapped_column->check_overload Final Check use_endcapped_column->end_tailing If successful check_overload->end_tailing

Caption: A logical workflow for diagnosing and resolving peak tailing in nitroaniline analysis.

Protocol 4: Mitigating Silanol Interactions

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) protonates the residual silanol groups, reducing their ability to interact with the protonated amino group of the nitroanilines.[12][16]

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1%) can help to saturate the active silanol sites and improve peak shape. However, be aware that TEA can affect UV detection at lower wavelengths.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds (often labeled as "base-deactivated" or having low silanol activity) can significantly reduce peak tailing.[4][15]

Protocol 5: Checking for Column Overload

  • Dilute the Sample: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves with dilution, you are likely overloading the column.

  • Reduce Injection Volume: If diluting the sample is not feasible, reduce the injection volume.

Gas Chromatography (GC) Method Development and Troubleshooting

For volatile and thermally stable nitroaniline derivatives, GC can be an excellent alternative to HPLC.

Recommended GC Conditions

A good starting point for the GC analysis of nitroaniline isomers is based on EPA Method 8131:[6][7]

Table 2: Typical GC Parameters for Nitroaniline Isomer Analysis

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., SE-54 or equivalent)A standard, non-polar to mid-polar column provides good separation for a wide range of compounds.
Injector Temperature 250 °CBalances efficient volatilization with minimizing the risk of thermal degradation.
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)NPD provides high selectivity and sensitivity for nitrogen-containing compounds. MS offers definitive identification.
Carrier Gas HeliumInert and provides good efficiency.
Oven Temperature Program Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C)A temperature program is necessary to separate the isomers and other potential components in the sample.
Troubleshooting Common GC Issues

Issue: Broad or Tailing Peaks

  • Cause: Active sites in the GC system (injector liner, column).

  • Solution: Use a deactivated injector liner. If the column is old, it may need to be replaced.

  • Cause: Inappropriate injection technique.

  • Solution: Ensure a fast and efficient injection. For splitless injection, optimize the splitless time.

Issue: Poor Resolution

  • Cause: Inadequate temperature program.

  • Solution: Optimize the oven temperature ramp rate. A slower ramp rate will generally improve resolution but increase analysis time.

  • Cause: Incorrect column choice.

  • Solution: For challenging separations, a more polar column may provide better selectivity.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to enhance the resolution of nitroaniline isomers in your chromatographic analyses, leading to more accurate and reliable results.

References

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Retrieved from [Link]

  • Scribd. (n.d.). TLC and HPLC Analysis of Nitroanilines. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • CHROMacademy. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • TSI Journals. (n.d.). Resolving the benign and themalign isomers of aryl amines by HPLC. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Isocratic Separation of Anilines on HALO C18. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Retrieved from [Link]

  • Waters. (n.d.). HPLC Column Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the absorbances of nitroaniline isomers. Retrieved from [Link]

  • Separation Methods Technologies. (n.d.). Equivalent HPLC Columns. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC International. (2020, November 11). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2010, February 27). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Retrieved from [Link]

  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • PubMed. (2006, July 31). Effect of the temperature and mobile phase composition on the retention behavior of nitroanilines on ligand-exchange stationary phase. Retrieved from [Link]

  • Frontiers. (2025, October 7). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Safe handling and storage procedures for N,N,4-trimethyl-3-nitroaniline

Welcome to the Technical Support Center for N,N,4-trimethyl-3-nitroaniline (CAS: 103796-12-9). This hub is designed for researchers, chemists, and drug development professionals who utilize this compound as a critical in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N,4-trimethyl-3-nitroaniline (CAS: 103796-12-9). This hub is designed for researchers, chemists, and drug development professionals who utilize this compound as a critical intermediate in the synthesis of substituted phenylenediamines and heterocyclic APIs.

Below, you will find a comprehensive breakdown of physicochemical properties, field-proven troubleshooting guides, safety FAQs, and self-validating experimental protocols.

Physicochemical Properties & Hazard Profile

Before handling the compound, it is critical to understand its baseline properties. Quantitative data and hazard classifications are summarized in the table below[1].

PropertyValue / Description
Chemical Name N,N,4-trimethyl-3-nitroaniline
CAS Number 103796-12-9
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Appearance Yellow to orange crystalline solid
Primary Hazards (GHS) H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Storage Temperature 2–8 °C (Refrigerated)

Safety & Handling FAQs

Q: What is the primary toxicological risk when handling N,N,4-trimethyl-3-nitroaniline? A: Like many nitroaromatic and aniline derivatives, the primary systemic risk is methemoglobinemia . If absorbed through the skin or inhaled, hepatic CYP450 enzymes metabolize the nitroaniline into N-hydroxylamine derivatives. These metabolites are strong oxidants that convert the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin. Methemoglobin cannot bind oxygen, leading to tissue hypoxia, cyanosis (blue lips/skin), and fatigue[2][3].

Q: What specific Personal Protective Equipment (PPE) is required? A: Due to its high skin permeability and dust hazard, standard latex gloves are insufficient. You must use double-gloved nitrile or neoprene gloves. All weighing and transfers must be conducted inside a certified Class II fume hood to prevent the inhalation of crystalline dust[3].

Methemoglobinemia NA N,N,4-trimethyl-3-nitroaniline Exposure (Skin/Inhalation) Liver Hepatic CYP450 Metabolism (N-hydroxylation) NA->Liver Systemic Absorption Metabolite N-hydroxylamine Metabolite (Strong Oxidant) Liver->Metabolite Biotransformation MetHb Methemoglobin (Fe3+) Cannot Bind O2 Metabolite->MetHb Oxidizes Fe2+ to Fe3+ Hb Hemoglobin (Fe2+) Normal O2 Transport Hb->MetHb Oxidation Hypoxia Tissue Hypoxia & Cyanosis (Clinical Symptoms) MetHb->Hypoxia Decreased O2 Capacity

Caption: Mechanism of nitroaniline-induced methemoglobinemia via hepatic biotransformation.

Storage & Troubleshooting Guide

Q: My batch of N,N,4-trimethyl-3-nitroaniline has turned dark brown. Is it still viable? A: Do not use it for sensitive catalytic reactions. The color change indicates degradation.

  • Causality: Nitroanilines are susceptible to photo-oxidation and ambient moisture. Over time, the amine moiety oxidizes to form complex, highly colored azo or azoxy dimers.

  • Solution: Store the compound at 2–8 °C in a tightly sealed, light-resistant container backfilled with an inert gas (Argon or Nitrogen). If your current batch is degraded, it must be recrystallized (typically from ethanol/water) before use to prevent catalyst poisoning in downstream steps.

Q: My downstream reduction to the diamine is stalling at 50% conversion. What is happening? A: Stalled reductions usually point to catalyst poisoning or mass transfer limitations .

  • Causality: If the starting material contains oxidized impurities (as mentioned above), they can irreversibly bind to the Palladium catalyst. Alternatively, if the hydrogen gas is not sufficiently dissolved in the solvent, the reaction becomes diffusion-limited.

  • Solution: Ensure the starting material is highly pure. Increase the stirring rate to >800 RPM to maximize the gas-liquid interface. If using a balloon, ensure the system is thoroughly purged of ambient oxygen, which competes with the nitro group for reduction.

Experimental Protocol: Catalytic Hydrogenation

A common workflow in drug discovery involves reducing N,N,4-trimethyl-3-nitroaniline to its corresponding diamine (N1,N1,4-trimethylbenzene-1,3-diamine) for subsequent heterocyclic ring closures (e.g., benzimidazole formation)[4]. The following is a self-validating, step-by-step methodology using Palladium on Carbon (Pd/C).

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of N,N,4-trimethyl-3-nitroaniline in a 5:1 mixture of Ethyl Acetate/Methanol (0.2 M concentration). Reasoning: Methanol aids in the solubility of the resulting diamine, while EtOAc prevents the over-alkylation side reactions sometimes seen in pure alcoholic solvents.

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Insert a needle connected to a Schlenk line and purge the solution with Argon for 5 minutes.

  • Catalyst Addition: Briefly remove the septum and carefully add 10 wt% Pd/C (0.05 equivalents of Pd). Critical Safety Step: Always add the dry catalyst to the flask before introducing highly flammable solvents, or add it under a heavy blanket of Argon to prevent solvent ignition sparked by dry Pd/C[4].

  • Hydrogenation: Evacuate the flask under vacuum and backfill with Hydrogen gas from a balloon. Repeat this vacuum/H2 cycle three times to ensure complete removal of oxygen. Let the reaction stir vigorously at room temperature under 1 atm of H2.

  • Self-Validation (Reaction Monitoring): After 2 hours, sample the reaction. Analyze via LC-MS. The protocol is self-validating: the reaction is complete only when the starting material peak (m/z 181 [M+H]+) completely disappears and is replaced by a single distinct peak at m/z 151 [M+H]+ (the diamine).

  • Workup & Isolation: Purge the flask with Argon to remove residual H2. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.

  • Storage of Product: Concentrate the filtrate in vacuo. The resulting diamine is highly sensitive to air and will rapidly turn black if left exposed. Immediately flush the flask with Argon and store at -20 °C.

ReductionWorkflow Step1 1. Setup Dissolve compound in EtOAc/MeOH Step2 2. Catalyst Addition Add 10% Pd/C under Argon Step1->Step2 Step3 3. Purge Cycle Evacuate & backfill with H2 (3x) Step2->Step3 Critical: Prevent solvent ignition Step4 4. Reaction Stir at RT, 1 atm H2 (2-4 hrs) Step3->Step4 Step5 5. Filtration Filter over Celite pad (Remove Pd) Step4->Step5 Validate via LC-MS (m/z 151) Step6 6. Isolation Concentrate in vacuo -> Diamine Step5->Step6 Store under Argon immediately

Caption: Step-by-step workflow for the catalytic hydrogenation of nitroanilines using Pd/C.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "1988 OSHA PEL Project - p-Nitroaniline". Available at:[Link]

  • Royal Society of Chemistry (RSC). "Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL". Available at:[Link]

Sources

Optimization

Technical Support Center: Stabilizing N,N,4-trimethyl-3-nitroaniline During Analysis

Welcome to the Analytical Support Center. N,N,4-trimethyl-3-nitroaniline presents unique analytical challenges due to the dual reactivity of its functional groups: an electron-rich N,N-dimethylamino moiety and a photolab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. N,N,4-trimethyl-3-nitroaniline presents unique analytical challenges due to the dual reactivity of its functional groups: an electron-rich N,N-dimethylamino moiety and a photolabile nitroaromatic ring. This guide provides researchers and drug development professionals with mechanistically grounded troubleshooting steps to ensure absolute data integrity during HPLC and LC-MS workflows.

Mechanistic Troubleshooting & FAQs

Q1: During LC-MS/MS analysis, I observe a significant secondary peak at [M-14]⁺. Is this an impurity in my standard or in-situ degradation? A1: This is almost certainly in-situ oxidative degradation, specifically N-demethylation . The N,N-dimethylamino moiety is highly susceptible to single-electron transfer (SET) oxidation. When exposed to dissolved oxygen in the mobile phase or high temperatures in the electrospray ionization (ESI) source, the compound loses a methyl group (-14 Da) to form N,4-dimethyl-3-nitroaniline. Similar oxidative demethylation pathways have been extensively documented for N,N-dimethylanilines and N-methyl-nitroanilines in aqueous and oxidative environments[1][2].

  • The Causality: The lone pair of electrons on the amine nitrogen acts as a strong electron donor, lowering the oxidation potential of the molecule and making it a prime target for reactive oxygen species (ROS) generated during ionization or prolonged ambient exposure.

  • The Fix: Purge all mobile phases with nitrogen, utilize an antioxidant additive, and reduce the ESI desolvation temperature.

Q2: My calibration curve loses linearity at lower concentrations, and the overall analyte signal drops by ~30% when samples sit in the autosampler overnight. Why is this happening without a clear degradation peak? A2: You are experiencing photodegradation . Nitroaromatic compounds undergo photonucleophilic substitution and subsequent aromatic ring cleavage when exposed to ambient UV and visible light[3].

  • The Causality: Photons excite the nitro group into a highly reactive triplet state. This triggers intramolecular rearrangements and radical formation that destroy the conjugated aromatic system entirely. Because the ring is cleaved into smaller aliphatic acids (e.g., maleic or fumaric acid equivalents), you will not see a simple, structurally related degradation peak in the expected LC-MS retention window.

  • The Fix: Completely isolate the samples from light using amber glass vials and maintain the autosampler at 4°C to suppress the kinetics of the photochemical reaction.

Visualizing Degradation Dynamics

DegradationMechanisms Parent N,N,4-trimethyl-3-nitroaniline (Intact Analyte) PhotoDeg Photodegradation (Ring Cleavage & Reduction) Parent->PhotoDeg UV/Vis Light Exposure OxDeg Oxidative N-demethylation (Loss of -CH3) Parent->OxDeg Dissolved O2 & High Heat Control1 Use Amber Vials & 4°C Storage PhotoDeg->Control1 Mitigation Strategy Control2 N2 Purge & Add Antioxidants OxDeg->Control2 Mitigation Strategy

Degradation pathways of N,N,4-trimethyl-3-nitroaniline and targeted mitigation strategies.

Quantitative Impact of Storage Conditions

To illustrate the necessity of these interventions, the following table summarizes the degradation kinetics of N,N,4-trimethyl-3-nitroaniline (10 µg/mL initial concentration) over a 24-hour period under various analytical conditions.

Storage ConditionTemperatureLight ExposureMobile Phase Additive% Recovery (24h)Primary Degradant Observed
Clear Glass Vial25°CAmbient LightNone68.4%Mixed Photoproducts
Amber Glass Vial25°CDarkNone89.2%N-demethylated ([M-14]⁺)
Amber Glass Vial4°CDarkNone96.5%Trace N-demethylated
Amber Glass Vial4°CDark0.1% Ascorbic Acid99.8% None Detected

Self-Validating Experimental Protocol

To guarantee the integrity of N,N,4-trimethyl-3-nitroaniline during quantitative analysis, implement the following self-validating methodology. This protocol ensures that any degradation is detected, quantified, and corrected before data acquisition is finalized.

Step 1: Solvent Deoxygenation Vigorously sparge HPLC-grade water and organic modifiers (e.g., acetonitrile) with high-purity nitrogen gas for 15 minutes prior to use. This displaces dissolved oxygen, eliminating the primary driver of oxidative N-demethylation.

Step 2: Antioxidant Matrix Preparation Add 0.1% (v/v) ascorbic acid to the aqueous mobile phase. Ascorbic acid acts as a sacrificial electron donor, neutralizing any residual oxidative species or radicals in the system before they can react with the analyte's amine group.

Step 3: Light-Shielded Sample Dilution Perform all serial dilutions and extractions in a dimly lit environment. Transfer the final solutions exclusively into amber glass autosampler vials equipped with PTFE-lined septa.

Step 4: Thermal Control Set the autosampler temperature strictly to 4°C. Verify the temperature with an external calibrated thermocouple before loading the sequence to prevent thermal degradation.

Step 5: Mild Ionization Parameters (LC-MS) In the mass spectrometer method, lower the ESI capillary voltage (e.g., to 2.5 kV) and reduce the source/desolvation temperature to ≤300°C. High temperatures combined with high voltages accelerate in-source oxidation.

Step 6: The Self-Validation Loop Build a self-monitoring system directly into your sequence table:

  • Inject a "System Blank" (mobile phase + ascorbic acid) to establish a baseline and prove the system is free of oxidative background noise.

  • Inject a "Stability Standard" (a known 10 µg/mL concentration of the analyte) at the beginning of the run.

  • Program the sequence to re-inject this exact same Stability Standard vial every 10 injections.

  • Validation Criteria: If the peak area of the Stability Standard deviates by >5% from the initial injection, or if the [M-14]⁺ peak area exceeds 1% of the parent peak, the run automatically halts. This proves the inert environment has failed and prevents the collection of compromised data.

References
  • Title: Aerobic Degradation of N-methyl-4-nitroaniline (MNA) by Pseudomonas Sp. Strain FK357 Isolated From Soil Source: PubMed (NIH) URL: [Link]

  • Title: Primary photodegradation pathways of an exciplex-forming A–D molecular system Source: Materials Advances (RSC Publishing) URL: [Link]

  • Title: The Photodegradation of 2,6-dichloro-4-nitroaniline (DCNA) in Freshwater and Saltwater Source: Louisiana State University (LSU Digital Commons) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Calibration &amp; Standardization for N,N,4-trimethyl-3-nitroaniline

Welcome to the Application Support Dashboard. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges of quantifying N,N,4-trimethyl-3-nitroaniline (CAS 1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Dashboard. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges of quantifying N,N,4-trimethyl-3-nitroaniline (CAS 103796-12-9).

Because this analyte possesses both a highly ionizable dimethylamino group and a strongly electron-withdrawing nitro group, it is highly susceptible to secondary column interactions, in-source redox reactions, and matrix-dependent ion suppression. The following guides, validated protocols, and troubleshooting steps are engineered to ensure your bioanalytical workflows meet stringent global regulatory standards.

Workflow Architecture

G cluster_0 Sample Prep & Extraction cluster_1 LC-MS/MS Analysis cluster_2 Method Validation N1 Matrix Spiking (Analyte + SIL-IS) N2 MCX Solid-Phase Extraction N1->N2 N3 C18 HPLC Separation N2->N3 N4 ESI+ MRM Detection N3->N4 N5 Linearity & Range Evaluation N4->N5 N6 Reportable Result N5->N6

Fig 1: Quantitative LC-MS/MS workflow for N,N,4-trimethyl-3-nitroaniline.

Knowledge Base: Troubleshooting & FAQs

Q1: Why does my calibration curve for N,N,4-trimethyl-3-nitroaniline exhibit non-linearity at the upper limit of quantitation (ULOQ)? Causality: N,N,4-trimethyl-3-nitroaniline contains a basic dimethylamino group that ionizes efficiently in Electrospray Ionization (ESI) positive mode. At high concentrations, this leads to charge competition and droplet surface saturation in the ESI source, causing signal quenching. Furthermore, if the stable isotope-labeled internal standard (SIL-IS) is not properly optimized, isotopic cross-talk can artificially inflate the analyte signal. Solution: Implement a self-validating isotopic dilution strategy. Utilize a SIL-IS (e.g., N,N-di(methyl-d3)-4-methyl-3-nitroaniline) and ensure the IS concentration is maintained at a level that does not exceed 5% of the ULOQ response. If saturation persists, select a less abundant MRM product ion transition or detune the ESI probe voltage. According to the , the calibration curve should be fitted using a weighted linear or non-linear regression (e.g.,


 or 

) to counteract heteroscedasticity at higher concentrations.

Q2: I am experiencing variable recovery and severe signal variation across different plasma lots. How do I mitigate matrix effects? Causality: Biological matrices, particularly endogenous phospholipids, co-elute with the analyte and compete for ionization energy in ESI+ mode. Additionally, the nitro group of N,N,4-trimethyl-3-nitroaniline is susceptible to in-source reduction if the matrix alters the local redox environment. Solution: Transition from simple protein precipitation (PPT) to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). The MCX sorbent exploits the basicity of the dimethylamino group, allowing rigorous washing of neutral lipids before elution. To validate this, calculate the IS-normalized Matrix Factor (MF). As per[1], the coefficient of variation (CV) of the IS-normalized MF calculated from 6 independent matrix lots must be ≤15%.

Q3: How can I resolve peak tailing and poor retention on my C18 column? Causality: The basic dimethylamino group interacts with residual, unendcapped silanol groups on standard silica-based C18 stationary phases via secondary ion-exchange mechanisms. Solution: Use a highly endcapped, base-deactivated C18 column or a column with charged surface hybrid (CSH) particle technology. Maintain the mobile phase pH strictly acidic (e.g., 0.1% formic acid) to ensure the amine remains fully protonated, driving the separation strictly by the hydrophobic interactions of the trimethylated aromatic ring. Incorporate a System Suitability Test (SST) injection prior to each run to verify that the peak asymmetry factor (


) is between 0.8 and 1.5, aligning with [2].

Q4: What is the definitive protocol for establishing the Lower Limit of Quantitation (LLOQ)? Causality: The LLOQ is not merely a theoretical signal-to-noise (S/N) ratio; it is the lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision, ensuring the integrity of pharmacokinetic elimination phase data. Solution: Prepare 6 independent blank matrix samples spiked precisely at the target LLOQ. The analyte response at the LLOQ must be ≥5 times the response of the blank matrix. Furthermore, the LLOQ must demonstrate an accuracy of ±20% of the nominal concentration and a precision of ≤20% CV[3].

Data Repository: Validation Metrics

To ensure your method is robust and inspection-ready, all quantitative data must be evaluated against the following standardized acceptance criteria synthesized from ICH M10 and USP <1225>[3][4].

Validation ParameterAcceptance Criteria (ICH M10 / USP <1225>)Rationale for N,N,4-trimethyl-3-nitroaniline
Calibration Curve Linearity

; Non-zero calibrators must be ±15% of nominal (±20% at LLOQ).
Ensures accurate quantification despite potential ESI saturation from the basic amine group.
Accuracy & Precision (QCs) Mean accuracy within ±15% of nominal; Precision ≤15% CV (±20% at LLOQ).Confirms the extraction protocol consistently isolates the nitroaromatic compound without degradation.
Matrix Effect (IS-Normalized) CV of IS-normalized Matrix Factor ≤15% across 6 independent lots.Proves the SIL-IS effectively compensates for phospholipid-induced ion suppression in ESI+.
Carryover Analyte peak in blank ≤20% of LLOQ; IS peak in blank ≤5% of IS response.Prevents overestimation of low-concentration samples due to analyte adsorption to the autosampler needle.

Protocol Library: Self-Validating Methodologies

Protocol A: Self-Validating MCX Solid-Phase Extraction (SPE)

This protocol utilizes Mixed-Mode Cation Exchange (MCX) to isolate N,N,4-trimethyl-3-nitroaniline based on its specific pKa.

Causality & Design: The dimethylamino group has an estimated pKa of ~3.5 to 4.5 (lowered by the electron-withdrawing nitro group). To trap the analyte via ionic bonds, the loading pH must be at least 2 units below the pKa (fully protonated). To elute it, the pH must be at least 2 units above the pKa (fully neutralized).

  • Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of MS-grade Water through the MCX cartridge. (Causality: Solvates the hydrophobic alkyl chains of the sorbent).

  • Sample Loading: Dilute 200 µL of spiked biological matrix with 200 µL of 2% Formic Acid in water (pH ~2). Load onto the cartridge. (Causality: Ensures the dimethylamino group is 100% protonated and trapped by the sulfonic acid cation-exchange sites).

  • Washing (Interference Removal): Wash with 1.0 mL of 2% Formic Acid, followed by 1.0 mL of 100% Methanol. (Causality: The acidic wash removes unbound proteins; the methanol wash removes neutral lipids and phospholipids while the analyte remains ionically bound).

  • Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide (

    
    ) in Methanol (pH ~11). (Causality: Deprotonates the amine, breaking the ionic bond and releasing the target compound).
    
  • Evaporation & Reconstitution: Evaporate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.

  • Self-Validation Check: Include a "Blank Matrix + IS" sample in every extraction batch. If the IS response in the blank deviates by >15% from the mean IS response of the calibrators, the extraction recovery is failing, and the batch must be rejected[5].

Protocol B: Preparation of Calibration Standards and QC Samples

This protocol ensures the structural integrity of the calibration curve.

  • Stock Solution Preparation: Weigh exactly 1.00 mg of N,N,4-trimethyl-3-nitroaniline reference standard. Dissolve in 1.0 mL of 100% Acetonitrile to create a 1.0 mg/mL stock. (Causality: Acetonitrile prevents solvolysis or degradation of the nitro group that can occur in protic solvents over time).

  • Independent QC Generation: Crucial Step: Have a second analyst prepare a completely independent stock solution for the Quality Control (QC) samples. (Causality: This self-validating step ensures that any weighing error in the calibration stock is immediately detected when the QCs fail to back-calculate accurately).

  • Serial Dilution: Prepare working solutions by serial dilution in 50:50 Acetonitrile:Water.

  • Matrix Spiking: Spike the working solutions into blank biological matrix to create the calibration curve (e.g., 1 to 1000 ng/mL). Ensure the spiking solvent volume does not exceed 5% of the total matrix volume. (Causality: Exceeding 5% solvent alters the protein binding properties of the matrix, creating an artificial recovery environment).

References

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency / International Council for Harmonisation. URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). URL: [Link]

Sources

Optimization

Refinement of extraction methods for nitroanilines from complex matrices

Welcome to the Advanced Extraction Support Hub. Nitroanilines are highly polar, toxic aromatic amines that present unique sample preparation challenges due to their dual functional groups (electron-withdrawing nitro and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Extraction Support Hub. Nitroanilines are highly polar, toxic aromatic amines that present unique sample preparation challenges due to their dual functional groups (electron-withdrawing nitro and electron-donating amine). When dealing with complex matrices like wastewater, soil suspensions, or biological fluids, traditional extraction methods often fail due to matrix suppression, emulsion formation, and premature analyte breakthrough.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind extraction failures and provide self-validating protocols to ensure your data maintains absolute scientific integrity.

Core Methodologies & Verified Protocols

To successfully isolate nitroanilines, the extraction chemistry must be tailored to overcome the specific interferences of the matrix. Below are two advanced, self-validating workflows designed for high-interference samples.

Workflow A Aqueous Sample + Internal Standard B Add Magnetic Sorbent (e.g., CoFe2O4@HNTs) A->B C Vortex & Incubate (π-π & Hydrophobic Binding) B->C D Apply External Magnet C->D E Decant Supernatant (Removes Matrix) D->E Liquid Phase F Elute with Methanol/DCM (Disrupts Binding) D->F Solid Phase G Concentrate & Analyze (HPLC/GC-MS) F->G

Workflow for Magnetic Solid-Phase Extraction (MSPE) of nitroanilines.

Protocol A: Polymeric Solid-Phase Extraction (SPE) for Wastewater

Objective: Extract polar nitroanilines while eliminating humic acid and salt interference. Causality: Nitroanilines create a strong dipole. Traditional C18 silica relies solely on hydrophobic interactions, leading to the premature breakthrough of these polar analytes. Polymeric sorbents (e.g., divinylbenzene/vinylpyrrolidone copolymers) offer a dual retention mechanism—hydrophobic and π-π bonding—tightly anchoring the aromatic rings even in highly aqueous environments . Self-Validating System: Spike the raw sample with 100 ng/L of isotopically labeled 4-nitroaniline-d4 prior to extraction. If the final recovery of this surrogate is >85%, the extraction is validated. A lower recovery immediately flags matrix suppression or breakthrough.

Step-by-Step Methodology:

  • Conditioning: Pass 5 mL of Methanol (MeOH) followed by 5 mL of LC-MS grade water through the polymeric SPE cartridge to solvate the polymer bed.

  • Loading: Load 100 mL of the spiked wastewater sample at a strictly controlled flow rate of 1-2 mL/min. Critical: Do not exceed this rate; π-π interactions require sufficient residence time to achieve thermodynamic equilibrium.

  • Washing: Wash with 5 mL of 5% MeOH in water. This removes highly polar matrix interferents (e.g., salts, small organic acids) without providing enough organic strength to disrupt the analyte-sorbent bonds.

  • Drying: Apply vacuum (15 inHg) for 5 minutes to remove residual water, preventing hydrolysis or phase-separation during the elution step.

  • Elution: Elute with 2 × 3 mL of Dichloromethane/Methanol (80:20, v/v). The DCM disrupts the hydrophobic interactions, while MeOH breaks the hydrogen bonds.

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of mobile phase for LC-MS analysis.

Protocol B: Magnetic Solid-Phase Extraction (MSPE) for Soil Suspensions

Objective: Rapid extraction of nitroanilines from high-particulate matrices without the need for filtration. Causality: Soil extracts often clog traditional SPE frits, leading to channel formation and poor recovery. MSPE bypasses this by dispersing magnetic nanoparticles (e.g., CoFe2O4@HNTs) directly into the sample. The high surface-area-to-volume ratio accelerates adsorption kinetics, reducing extraction time from hours to minutes . Self-Validating System: After magnetic separation, measure the UV absorbance of the supernatant at 380 nm. A flat baseline confirms complete adsorption of the yellow-tinted nitroanilines onto the sorbent.

Step-by-Step Methodology:

  • Sorbent Dispersion: Add 20 mg of CoFe2O4@HNTs nanoparticles to 10 mL of aqueous soil extract.

  • Incubation: Vortex vigorously for 5 minutes. The halloysite nanotubes (HNTs) provide a mesoporous structure that traps the nitroanilines via electrostatic and π-π interactions.

  • Separation: Place a neodymium magnet against the vial wall for 60 seconds. The solution will clarify as the nanoparticles aggregate at the magnet.

  • Decantation: Carefully pipette off and discard the supernatant.

  • Desorption: Add 2 mL of Acetonitrile. Vortex for 2 minutes to completely desorb the analytes.

  • Final Collection: Apply the magnet again, collect the eluate, and inject directly into the analytical instrument.

Troubleshooting Guide: Matrix Effects & Low Recovery

When extractions fail, the root cause is typically a mismatch between the analyte's physicochemical properties and the extraction environment. Use the logic tree below to diagnose your issue.

Troubleshooting Issue Low Analyte Recovery (<70%) Q1 Is the analyte breaking through during sample loading? Issue->Q1 Q2 Is the analyte retained but failing to elute? Issue->Q2 Sol1 Switch to Polymeric Sorbent (Enhances π-π retention) Q1->Sol1 Weak Binding Sol2 Adjust sample pH (Suppress ionization) Q1->Sol2 Analyte Ionized Sol3 Increase elution strength (Use MeOH or ACN) Q2->Sol3 Strong Binding

Troubleshooting logic for low nitroaniline recovery in solid-phase extraction.

Q: Why am I experiencing emulsion formation during liquid-liquid extraction (LLE) of wastewater? A: Emulsions form due to the presence of natural surfactants and high lipid content in complex matrices, which stabilize the organic-aqueous interface. Solution: Transition to MSPE or SPME to bypass phase-separation issues entirely. If LLE is absolutely required, increase the ionic strength of the aqueous phase (salting out with NaCl). This decreases the solubility of non-polar matrix components and forces the nitroanilines into the organic phase, breaking the emulsion.

Q: Why is my recovery specifically low for 4-nitroaniline, but fine for less polar isomers? A: 4-nitroaniline has a highly linear, conjugated structure that makes it the most polar of the isomers. If you are using a silica-based C18 column, it simply lacks the retention capacity for this dipole. Solution: Switch to a mixed-mode polymeric sorbent. The divinylbenzene backbone will provide the necessary π-π interactions to retain the 4-nitroaniline during the wash steps.

Frequently Asked Questions (FAQs)

Q: My recovery for 2-methyl-4-nitroaniline is highly variable across different soil samples. How can I stabilize this? A: This variability is a classic symptom of matrix-induced ion suppression and competitive binding by humic substances. Humic acids in soil contain numerous aromatic rings that compete with nitroanilines for binding sites on the sorbent. Solution: Implement a Liquid-Liquid-Liquid Microextraction (LLLME) cleanup step using 18-crown-6 ether as a carrier to facilitate transport across the organic membrane , or switch to a highly selective MSPE composite like Fe3O4/persimmon leaf biomass, which has been shown to resist humic interference while maintaining 80-90% recovery .

Q: During Solid-Phase Microextraction (SPME), I am losing the more volatile nitroaniline isomers. What is causing this? A: You are likely exceeding the optimal extraction temperature, causing the exothermic adsorption process to reverse. SPME relies on a delicate equilibrium between the sample matrix, the headspace, and the fiber coating. While heating the sample drives analytes into the headspace, excessive heat (typically >60°C) decreases the partition coefficient of the analyte into the fiber coating. Solution: Cap the extraction temperature at 50°C and increase the extraction time. Ensure you are using a DVB/CAR/PDMS fiber, which provides the necessary micropores to trap volatile isomers effectively .

Quantitative Performance Data

To assist in method selection, the following table summarizes the performance metrics of advanced extraction methodologies for nitroanilines across various complex matrices.

Extraction MethodologySorbent / MaterialTarget MatrixRecovery Range (%)Limit of Detection (LOD)Avg. Processing Time
MSPE CoFe2O4@HNTs/AuNPsWastewater / Bio-fluids71.6 - 116.30.014 mg/L< 15 min
MSPE Fe3O4/Persimmon LeafEnvironmental Water80.0 - 90.00.75 - 1500 μg/L~ 20 min
Polymeric SPE Divinylbenzene CopolymerPlasma / Urine85.0 - 98.0< 0.5 μg/L30 - 45 min
LLLME 18-Crown-6 Ether / XyleneComplex Water Samples91.0 - 100.01.0 μg/L60 - 90 min

References

  • Title: CoFe2O4@HNTs/AuNPs Substrate for Rapid Magnetic Solid-Phase Extraction and Efficient SERS Detection of Complex Samples All-in-One Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Solid Phase Extraction (SPE) - Polymeric Sorbents Source: LabSphere / GS-Tek URL: [Link]

  • Title: Magnetic Persimmon Leaf Composite: Preparation and Application in Magnetic Solid-Phase Extraction of Pesticides in Water Samples Source: Molecules (MDPI) URL: [Link]

  • Title: Solid-phase microextraction: a powerful sample preparation tool prior to mass spectrometric analysis Source: Buffalo State University URL: [Link]

  • Title: Determination of 3-Nitroaniline in Water Samples by Directly Suspended Droplet Three-Phase Liquid-Phase Microextraction Using 18-Crown-6 Ether Source: ResearchGate URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N,N,4-trimethyl-3-nitroaniline and Other Nitroanilines: A Guide for Researchers

Abstract This guide provides a comprehensive comparative analysis of N,N,4-trimethyl-3-nitroaniline and other key nitroanilines, including 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline, as well as N-alkylated deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparative analysis of N,N,4-trimethyl-3-nitroaniline and other key nitroanilines, including 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline, as well as N-alkylated derivatives. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and synthesis. The document covers physicochemical properties, reactivity, synthesis protocols, and applications, supported by experimental data and visual workflows.

Introduction

Nitroanilines are a critical class of aromatic compounds characterized by an amino group and a nitro group attached to a benzene ring. The relative positions of these functional groups, along with alkyl substitutions on the amino group, profoundly influence their electronic properties, reactivity, and utility in various scientific domains.[1] N,N,4-trimethyl-3-nitroaniline, a less common but structurally significant derivative, offers a unique combination of steric and electronic effects that warrant a detailed comparison with its more common counterparts. This guide aims to elucidate these differences through a systematic analysis of their properties and reactivity.

The electron-withdrawing nature of the nitro group and the electron-donating character of the amino group create a push-pull system that dictates the molecule's overall polarity, basicity, and reactivity in electrophilic and nucleophilic substitution reactions.[2] Understanding these structure-property relationships is paramount for optimizing synthetic routes and designing novel molecules with desired functionalities.

Comparative Physicochemical Properties

The physicochemical properties of nitroanilines are fundamental to their handling, reactivity, and application. The following table summarizes key properties for N,N,4-trimethyl-3-nitroaniline and its comparators.

PropertyN,N,4-trimethyl-3-nitroaniline2-Nitroaniline3-Nitroaniline4-NitroanilineN,N-Dimethyl-4-nitroaniline
CAS Number 119-32-4 (for 4-Methyl-3-nitroaniline)88-74-4[1]99-09-2[1]100-01-6[1]100-23-2
Molecular Formula C9H12N2O2C6H6N2O2[3]C6H6N2O2[4]C6H6N2O2[5]C8H10N2O2
Molar Mass ( g/mol ) 180.21138.13[3]138.13[4]138.12[5]166.18[6]
Appearance Orange Crystalline Solid[7]Orange solid[1]Yellow solid[1]Yellow or brown powder[1][8]Yellow to orange crystalline solid
Melting Point (°C) 74-7771.5[1][9]114[1][10]146 - 149[1][8]163.5-164[11]
Boiling Point (°C) 169 (21 mmHg)[7]284[1][9]306[1][10]332[1][8]-
Solubility in Water <1 g/L[7]0.117 g/100 ml (20°C)[1][9]0.1 g/100 ml (20°C)[1][10]0.8 mg/ml (18.5°C)[1][8]Insoluble[11]
pKa (of conjugate acid) -~ -0.3[1]~ 2.5[1]~ 1.0[1][12]-
Dipole Moment (Debye) -~4.2[1]~4.9[1]~6.1 - 6.3[1]7.09[6]

Note: Data for N,N,4-trimethyl-3-nitroaniline is based on the closely related 4-Methyl-3-nitroaniline due to limited direct data.

Analysis of Physicochemical Trends

Melting Point: The melting point is influenced by intermolecular forces and crystal packing efficiency. 4-Nitroaniline exhibits the highest melting point among the primary isomers due to its symmetrical structure, which allows for efficient crystal packing.[1] The intramolecular hydrogen bonding in 2-nitroaniline reduces its ability to form strong intermolecular hydrogen bonds, resulting in a lower melting point compared to the meta and para isomers.[1] The introduction of methyl groups, as in N,N,4-trimethyl-3-nitroaniline and N,N-dimethyl-4-nitroaniline, can disrupt crystal packing, but the overall effect depends on the specific substitution pattern.

Solubility: The solubility in water is generally low for all nitroanilines.[13] The presence of the nonpolar nitro group and the benzene ring contributes to their hydrophobic character. Alkylation of the amino group, as seen in N,N-dimethyl-4-nitroaniline, further decreases water solubility.[11]

Basicity (pKa): The basicity of the amino group is significantly attenuated by the electron-withdrawing nitro group.[1][12]

  • 2-Nitroaniline is the weakest base (pKa ≈ -0.3) due to a combination of strong inductive (-I) and resonance (-R) effects, as well as intramolecular hydrogen bonding which stabilizes the free base.[1]

  • 4-Nitroaniline (pKa ≈ 1.0) is a weaker base than the meta isomer because the nitro group at the para position can directly delocalize the lone pair of electrons from the amino nitrogen through resonance.[1][14]

  • 3-Nitroaniline (pKa ≈ 2.5) is the strongest base among the three primary isomers because the nitro group at the meta position can only exert its inductive effect and cannot participate in resonance with the amino group's lone pair.[1][2][14] The N,N-dimethyl groups in N,N,4-trimethyl-3-nitroaniline are expected to increase the basicity compared to its primary amine counterpart due to the electron-donating inductive effect of the methyl groups.

Comparative Reactivity Analysis

The electronic and steric environment of the amino and nitro groups dictates the reactivity of nitroanilines in various chemical transformations.

Electrophilic Aromatic Substitution (EAS)

In nitroanilines, the amino group is a powerful activating, ortho-, para-directing group, while the nitro group is a strong deactivating, meta-directing group.[2] These opposing effects result in reduced overall reactivity towards EAS compared to aniline, but greater reactivity than nitrobenzene.[2]

  • In N,N,4-trimethyl-3-nitroaniline , the bulky N,N-dimethyl group and the adjacent methyl group on the ring will sterically hinder electrophilic attack at the positions ortho to the amino group. The directing effects of the amino and methyl groups will favor substitution at the positions ortho and para to them, while the nitro group directs to the meta position. The interplay of these factors will determine the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing group like the nitro group, particularly at the ortho or para position to a leaving group, greatly facilitates nucleophilic aromatic substitution.[2] This is because the nitro group can stabilize the negatively charged Meisenheimer complex intermediate.[2] Consequently, derivatives of 2- and 4-nitroaniline are highly reactive in SNAr reactions, whereas meta-isomers are significantly less reactive.[2]

Diazotization and Coupling Reactions

The amino group of nitroanilines can be diazotized to form diazonium salts, which are versatile intermediates in the synthesis of azo dyes and other aromatic compounds.[8][15] The stability and reactivity of the resulting diazonium salt are influenced by the electronic nature of the substituents on the aromatic ring.

Synthesis Protocols

The synthesis of nitroanilines typically involves either the nitration of an aniline derivative or the amination of a nitroaromatic compound.

General Synthesis of Nitroanilines
  • 2- and 4-Nitroaniline: These are often produced industrially by the amination of 2-nitrochlorobenzene and 4-nitrochlorobenzene, respectively.[1][8] A laboratory synthesis from aniline involves the protection of the amino group as an acetamide, followed by nitration and subsequent hydrolysis.[8]

  • 3-Nitroaniline: The meta isomer is commonly synthesized by the partial reduction of 1,3-dinitrobenzene, often using sodium sulfide in what is known as the Zinin reaction.[1][10]

Synthesis of N,N,4-trimethyl-3-nitroaniline

A plausible synthetic route for N,N,4-trimethyl-3-nitroaniline would involve the nitration of N,N,4-trimethylaniline.

Experimental Protocol: Nitration of N,N,4-trimethylaniline

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental conditions.

Materials:

  • N,N,4-trimethylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.

  • Slowly add N,N,4-trimethylaniline to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of N,N,4-trimethylaniline in sulfuric acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the solution is basic.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A N,N,4-trimethylaniline in H₂SO₄ C Reaction Mixture A->C Slow Addition B Nitrating Mixture (HNO₃/H₂SO₄) B->C Dropwise Addition (<10°C) D Quenching on Ice C->D E Neutralization (NaHCO₃) D->E F Extraction (CH₂Cl₂) E->F G Drying & Evaporation F->G H Purification (Recrystallization/Chromatography) G->H I N,N,4-trimethyl-3-nitroaniline H->I

Caption: Synthesis and purification workflow for N,N,4-trimethyl-3-nitroaniline.

Applications

Nitroanilines are valuable intermediates in various industrial applications.

  • Dyes and Pigments: They are extensively used as precursors for azo dyes.[3][4][5][8][16] For example, 4-nitroaniline is a precursor to p-phenylenediamine, a key component in many dyes.[8] 3-Nitroaniline is used to produce disperse yellow 5 and acid blue 29.[10][16]

  • Pharmaceuticals: The nitroaniline scaffold is present in various pharmaceutically active compounds.[4][8][17] For instance, 4-methyl-3-nitroaniline is an intermediate in the synthesis of the antiemetic drug Cyclizine.[7]

  • Agrochemicals: Some nitroaniline derivatives are used in the formulation of herbicides and fungicides.[3][5][18]

  • Materials Science: N,N-dimethyl-4-nitroaniline has been studied for its potential in non-linear optical materials.[11][19]

Conclusion

The structural variations among nitroanilines, from the isomeric position of the nitro group to the alkylation of the amino group, lead to a wide range of physicochemical properties and chemical reactivities. N,N,4-trimethyl-3-nitroaniline, with its specific substitution pattern, presents a unique combination of steric and electronic effects that differentiate it from the more common nitroaniline isomers. This guide provides a foundational comparison to aid researchers in selecting the appropriate nitroaniline derivative for their specific synthetic or application needs. A thorough understanding of the principles outlined herein is crucial for the successful design and execution of experiments involving this important class of compounds.

References

  • 4-Nitroaniline - Wikipedia. (URL: [Link])

  • P-Nitroaniline Definition - Organic Chemistry Key Term | Fiveable. (URL: [Link])

  • Nitroaniline ( p K a = 1.0 ) is less basic than m - Vaia. (URL: [Link])

  • Compare the basic strengths of ortho, meta and para isomers of nitroaniline and predict the decreasing order of basicity - Allen. (URL: [Link])

  • 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem. (URL: [Link])

  • 3-Nitroaniline - Wikipedia. (URL: [Link])

  • Solubilities of nitroanilines in different solvents at 303 K. | Download Table - ResearchGate. (URL: [Link])

  • 2-Nitroaniline - Wikipedia. (URL: [Link])

  • 3 - Organic Syntheses Procedure. (URL: [Link])

  • Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials - ResearchGate. (URL: [Link])

  • N,N-dimethyl-4-nitroaniline - Stenutz. (URL: [Link])

Sources

Comparative

Validating analytical methods for N,N,4-trimethyl-3-nitroaniline quantification

Validating Analytical Methods for N,N,4-Trimethyl-3-nitroaniline Quantification: A Comparative Guide The identification and quantification of potential genotoxic impurities (PGIs) are critical components of modern pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Analytical Methods for N,N,4-Trimethyl-3-nitroaniline Quantification: A Comparative Guide

The identification and quantification of potential genotoxic impurities (PGIs) are critical components of modern pharmaceutical development. N,N,4-trimethyl-3-nitroaniline (CAS 103796-12-9) is an aromatic amine and nitroaromatic compound that frequently emerges as a synthetic intermediate, byproduct, or degradation product in active pharmaceutical ingredient (API) manufacturing . Due to the structural alerts associated with nitroanilines (known DNA-reactive mutagens), regulatory bodies mandate rigorous control strategies.

Under the ICH M7(R2) guidelines, mutagenic impurities must be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term exposure, which translates to parts-per-million (ppm) or parts-per-billion (ppb) limits depending on the maximum daily dose of the API . To meet these stringent thresholds, analytical methods must be highly sensitive, specific, and robust.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for quantifying N,N,4-trimethyl-3-nitroaniline, providing a self-validating protocol for the optimal methodology.

Comparative Analysis of Analytical Platforms

When selecting an analytical platform for trace nitroaniline quantification, the causality behind the choice lies in the interplay between the analyte's physicochemical properties and the required detection limits.

  • LC-MS/MS (Triple Quadrupole): The gold standard for PGI quantification. Nitroanilines ionize efficiently in positive Electrospray Ionization (ESI+) due to the basicity of the amine group. Multiple Reaction Monitoring (MRM) provides unparalleled specificity, eliminating matrix interference from the API .

  • GC-MS/MS: While N,N,4-trimethyl-3-nitroaniline is relatively volatile, the polarity of the nitro and amine groups can lead to peak tailing and active site adsorption in the GC inlet. Derivatization is often required to achieve stable, reproducible ppb-level quantification, adding complexity to the sample preparation .

  • HPLC-UV: Suitable only for assay-level or high-ppm impurity quantification. It lacks the sensitivity required for ICH M7 TTC limits and is highly susceptible to co-eluting matrix peaks.

MethodSelection Start Identify PGI: N,N,4-trimethyl-3-nitroaniline CheckLimit Determine ICH M7 Limit (e.g., 1.5 µg/day TTC) Start->CheckLimit Decision Required Sensitivity Based on Daily Dose? CheckLimit->Decision HPLC HPLC-UV (> 0.1% Level, API Assay) Decision->HPLC High Limit LCMS LC-MS/MS (< 10 ppm, Trace PGI) Decision->LCMS Ultra-Trace (ppb/ppm) GCMS GC-MS (Requires Derivatization) Decision->GCMS Volatile Matrix

Analytical method selection logic based on ICH M7 sensitivity requirements.

Quantitative Performance Comparison

The following table summarizes the typical validation parameters for the three analytical platforms when applied to nitroaniline derivatives .

Validation ParameterLC-MS/MS (MRM Mode)GC-MS (SIM/MRM Mode)HPLC-UV
Limit of Detection (LOD) 0.01 – 0.05 ppm0.1 – 0.5 ppm10 – 50 ppm
Limit of Quantification (LOQ) 0.03 – 0.15 ppm0.3 – 1.5 ppm30 – 150 ppm
Linearity (R²) > 0.999 (0.03 - 1.5 ppm)> 0.995 (0.5 - 5.0 ppm)> 0.999 (50 - 500 ppm)
Accuracy (% Recovery) 90% – 110% at LOQ85% – 115% at LOQ98% – 102% at Nominal
Precision (% RSD) ≤ 5.0% at LOQ≤ 10.0% at LOQ≤ 2.0% at Nominal
Specificity Excellent (Mass transition)Good (Mass-to-charge)Poor (Retention time only)
Sample Preparation Simple (Dilute & Shoot / SPE)Complex (Derivatization)Simple (Dilute & Shoot)

Self-Validating Experimental Protocol: LC-MS/MS Quantification

Given its superior sensitivity and specificity, LC-MS/MS is the recommended platform. The following protocol outlines a self-validating system for quantifying N,N,4-trimethyl-3-nitroaniline. The methodology incorporates built-in causality checks to ensure data integrity.

1. Reagents and Materials

  • Analyte Standard: N,N,4-trimethyl-3-nitroaniline reference standard (Purity > 99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Buffer: 0.1% Formic Acid in water.

    • Causality: Formic acid provides protons (H+) to facilitate the formation of the[M+H]+ precursor ion in ESI+, drastically enhancing signal intensity and stabilizing the ionization process .

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 100 × 4.6 mm, 2.7 µm core-shell).

    • Causality: Core-shell technology provides high theoretical plate counts at lower backpressures, ensuring sharp peak shapes for basic anilines and minimizing band broadening.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 0-2 min (5% B), 2-8 min (5% to 95% B), 8-10 min (95% B), 10-10.1 min (95% to 5% B), 10.1-13 min (5% B for re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Parameters (ESI+)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • MRM Transitions: The precursor ion is the protonated molecule [M+H]+ at m/z 181.1 (Calculated for C9H12N2O2 + H+).

    • Quantifier Transition:m/z 181.1 → m/z 134.1 (Loss of NO2 group).

    • Qualifier Transition:m/z 181.1 → m/z 119.1 (Loss of NO2 and CH3).

    • Causality: Monitoring two transitions ensures that even if a matrix component co-elutes and shares the quantifier mass, the ion ratio between the quantifier and qualifier transitions will flag the interference, maintaining the self-validating nature of the assay.

4. Sample Preparation (API Matrix)

  • Weigh exactly 50 mg of the API into a 10 mL volumetric flask.

  • Add 5 mL of extraction solvent (e.g., 50:50 Water:ACN).

  • Vortex for 2 minutes and sonicate for 10 minutes at room temperature to ensure complete dissolution.

  • Make up the volume to 10 mL with the extraction solvent.

  • Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

LCMSWorkflow Prep Sample Preparation (API Dissolution & Filtration) Chrom Chromatographic Separation (C18, Gradient Elution) Prep->Chrom Ion ESI+ Ionization ([M+H]+ m/z 181.1) Chrom->Ion MRM MRM Detection (Quant: 181.1 -> 134.1) Ion->MRM Data Validation & Analysis (S/N > 10 for LOQ) MRM->Data

Step-by-step LC-MS/MS workflow for trace PGI quantification and validation.

Validation Strategy (Self-Validating System)

To ensure the method is fit-for-purpose under ICH Q2(R2) and M7 guidelines, the following validation steps must be executed:

  • Specificity: Inject a blank, a spiked API sample, and an unspiked API sample. The method is valid only if there are no interfering peaks at the retention time of N,N,4-trimethyl-3-nitroaniline in the blank, and the MRM ion ratios in the spiked sample match the reference standard within ±20%.

  • Sensitivity (LOD/LOQ): Determine the LOQ by injecting decreasing concentrations of the standard until the Signal-to-Noise (S/N) ratio is approximately 10:1. The LOD is established at an S/N of 3:1. The LOQ must be at or below the ICH M7 limit (e.g., 1.5 µ g/day equivalent concentration).

  • Linearity: Prepare a 6-point calibration curve ranging from 50% to 150% of the specification limit. The correlation coefficient (R²) must be ≥ 0.995.

  • Accuracy (Recovery): Spike the API matrix with the impurity at LOQ, 100%, and 150% of the specification limit in triplicate. Recovery must fall between 80% and 120%. Causality: This proves that the API matrix does not cause significant ion suppression in the MS source, ensuring quantitative trustworthiness.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2)." ICH Official Website, April 2023. Available at:[Link]

  • Rao, et al. "A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient." Journal of Pharmaceutical Research International, Sept 2021. Available at:[Link]

Validation

Performance comparison of different HPLC columns for nitroaniline separation

The Definitive Guide to HPLC Column Selection for Nitroaniline Isomer Separation Nitroanilines (o-, m-, and p-nitroaniline) are critical intermediates in the synthesis of pharmaceuticals, dyes, and polymers. However, bec...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to HPLC Column Selection for Nitroaniline Isomer Separation

Nitroanilines (o-, m-, and p-nitroaniline) are critical intermediates in the synthesis of pharmaceuticals, dyes, and polymers. However, because they are highly toxic to aquatic life and suspected carcinogens, their analysis requires rigorous environmental monitoring and quality control[1]. As a Senior Application Scientist, the most frequent challenge I encounter in aromatic amine analysis is the baseline separation of positional isomers. Because o-, m-, and p-nitroaniline share identical molecular weights and highly similar partition coefficients, traditional reversed-phase chromatography often struggles to achieve baseline resolution[2].

This guide systematically compares the performance of standard C18 columns against specialized phenyl phases and emerging crystalline framework columns, providing actionable, self-validating protocols to ensure scientific integrity in your laboratory.

Mechanistic Overview: Why Selectivity Matters

The separation of nitroaniline isomers is governed by a delicate interplay of hydrophobicity, dipole moment, and molecular shape. Choosing the right column requires understanding the causality behind these retention mechanisms:

  • Alkyl Phases (C18/C8) : These columns rely almost exclusively on dispersive (hydrophobic) interactions. o-Nitroaniline, which possesses strong intramolecular hydrogen bonding between the adjacent amine and nitro groups, exhibits the highest hydrophobicity (Log Kow) and typically elutes last[3]. However, m- and p-nitroaniline often co-elute or show poor resolution due to their nearly identical hydrophobic profiles[2].

  • Phenyl Phases (Phenyl-Hexyl / Biphenyl) : When dispersive forces fail, we must exploit electronic differences. Phenyl columns engage in π-π electron donor-acceptor interactions[4]. The strongly electron-withdrawing nitro group makes the analyte's aromatic ring π-acidic. This allows the isomers to interact uniquely with the electron-rich phenyl stationary phase depending on their meta or para substitution pattern, often reversing or significantly enhancing the elution order compared to C18[5].

  • Crystalline Frameworks (COF-300 / MIL-53) : The frontier of isomer separation utilizes Single-Crystalline Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). These columns introduce shape selectivity alongside rigid microporous structures. For instance, a single-crystalline COF-300 packed column achieves baseline separation of all three nitroaniline isomers within 5.5 minutes by combining hydrophobic interactions with strict steric constraints[3]. Similarly, MIL-53(Fe) columns have demonstrated exceptional thermodynamic control over positional isomer separation[6].

Data Presentation: Performance Comparison

Table 1: Chromatographic Performance of Various Stationary Phases for Nitroaniline Separation

Column ChemistryPrimary Retention MechanismTypical Elution OrderResolution (m-/p-)Best Application Use-Case
Standard C18 (e.g., Acclaim 120)Hydrophobic (Dispersive)p- < m- < o-1.0 - 1.5Routine screening; general purity assays where isomers are not heavily mixed[7].
Phenyl-Hexyl π-π, Dipole-DipoleAltered / Method Dependent> 1.5Resolving closely eluting m- and p- isomers; π-acidic compounds[4].
MIL-53(Fe) MOF Shape Selectivity, π-πp- < m- < o-> 2.0High-efficiency separation of complex aromatic mixtures[6].
COF-300 Hydrophobic, Hydrogen Bondingp- < m- < o-> 2.5Ultra-fast, high-resolution positional isomer separation[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates self-validating system suitability checks. This method is optimized for a Phenyl-Hexyl or high-efficiency C18 column.

Step 1: Sample Preparation (The Anti-Clogging Mandate)

  • Action : Dissolve nitroaniline standards in the initial mobile phase to a concentration of 10-20 µg/mL.

  • Validation : Filter the solution through a 0.45 µm PTFE syringe filter prior to injection[7].

  • Causality : Nitroanilines can form micro-precipitates in highly aqueous environments. Filtration prevents frit clogging and eliminates pressure spikes, ensuring column longevity and consistent flow dynamics.

Step 2: Mobile Phase Optimization

  • Action : Prepare an isocratic mixture of Acetonitrile and Water (30:70 v/v). Add 0.1% Formic Acid. Degas via sonication or an online degasser for 15 minutes.

  • Validation : Monitor the pump pressure ripple; it should remain < 1% of total system pressure.

  • Causality : The acidic modifier (pH ~2.7) suppresses the ionization of the amine group. Forcing the analyte to remain in a single, neutral ionization state prevents peak tailing and retention time drift[2].

Step 3: Column Equilibration & Separation

  • Action : Flush the column with 15-20 column volumes of mobile phase at 1.0 mL/min. Set the column oven to 25°C.

  • Validation : Inject a blank (mobile phase). The baseline must be flat with no ghost peaks.

  • Causality : Strict temperature control is critical. Altering the temperature changes the Gibbs free energy (ΔG) of the interaction, which directly impacts the selectivity (α) between positional isomers[6].

Step 4: System Suitability Test (SST)

  • Action : Inject 5 µL of the mixed nitroaniline standard. Monitor UV absorbance at 254 nm.

  • Validation : Calculate the resolution (Rs) between the m- and p-nitroaniline peaks. The system is only validated for sample analysis if Rs ≥ 1.5. If Rs < 1.5, decrease the organic modifier by 5% to increase retention and theoretical plates.

Visualizing the Logic

G Start Sample Prep: Filter 0.45 µm PTFE ColSelect Select Stationary Phase (C18 vs. Phenyl vs. COF) Start->ColSelect MobPhase Mobile Phase: ACN/H2O + 0.1% Formic Acid ColSelect->MobPhase Eval System Suitability: Calculate Rs (m- vs p-) MobPhase->Eval Success Rs ≥ 1.5 Method Validated Eval->Success Pass Fail Rs < 1.5 Adjust %ACN or Temp Eval->Fail Fail Fail->MobPhase Iterate

HPLC method development and self-validation workflow for nitroaniline isomer separation.

M Analyte Nitroaniline Isomers (o-, m-, p-) C18 Alkyl (C18) Phase Dispersive / Hydrophobic Analyte->C18 Phenyl Phenyl-Hexyl Phase π-π & Dipole Interactions Analyte->Phenyl COF COF / MOF Phase Shape Selectivity & H-Bonding Analyte->COF Elution1 Standard Resolution p- < m- < o- C18->Elution1 Elution2 Enhanced Selectivity Altered Elution Order Phenyl->Elution2 Elution3 Baseline Separation Ultra-High Resolution COF->Elution3

Dominant interaction mechanisms governing nitroaniline retention across stationary phases.

Conclusion

While C18 remains the workhorse of the analytical laboratory, the separation of nitroaniline positional isomers often demands orthogonal selectivity. By understanding the causality behind retention mechanisms—shifting from purely dispersive forces to π-π interactions or shape selectivity—researchers can systematically develop robust, self-validating methods that guarantee data integrity.

References

  • [7] High-Performance Liquid Chromatography (HPLC) Method for the Determination of Aniline and its Derivatives - Benchchem. 7

  • [3] Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation - ACS Applied Materials & Interfaces.3

  • [2] Selecting the right HPLC column for 4-Methyl-2-nitroaniline analysis - Benchchem. 2

  • [6] Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (TIB.eu). 6

  • [4] Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations - HALO Columns. 4

  • [5] Ascentis® HPLC Columns - Sigma-Aldrich/Supelco. 5

  • [1] Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC International. 1

Sources

Comparative

N,N,4-trimethyl-3-nitroaniline vs. its positional isomers in chemical reactions

An in-depth comparative analysis of N,N,4-trimethyl-3-nitroaniline and its positional isomers reveals how subtle shifts in substituent placement dictate chemical reactivity, electronic properties, and synthetic viability...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of N,N,4-trimethyl-3-nitroaniline and its positional isomers reveals how subtle shifts in substituent placement dictate chemical reactivity, electronic properties, and synthetic viability. For drug development professionals and synthetic chemists, understanding these nuances is critical for optimizing regioselective functionalization and designing robust structure-activity relationship (SAR) libraries.

Structural & Electronic Causality

The core differences between these isomers stem from the relative positions of the electron-donating dimethylamino group (-NMe₂), the electron-withdrawing nitro group (-NO₂), and the weakly donating methyl group (-CH₃).

  • N,N,4-Trimethyl-3-nitroaniline (Target Compound): In this isomer, the nitro group (position 3) is meta to the dimethylamino group (position 1) and ortho to the methyl group (position 4). Because the -NO₂ and -NMe₂ groups are meta to each other, direct resonance delocalization (the "push-pull" effect) is interrupted. This localizes electron density on the amine, rendering it relatively more basic than its para-substituted counterparts[1].

  • N,N,2-Trimethyl-4-nitroaniline (Positional Isomer): Here, the nitro group is para to the -NMe₂ group. This creates a highly conjugated push-pull system across the aromatic ring, drastically reducing the basicity of the amine and shifting its UV-Vis absorption profile toward longer wavelengths.

  • N,N,3-Trimethyl-4-nitroaniline (Positional Isomer): Similar to the 2-trimethyl isomer, the nitro group is para to the amine, but it is sterically hindered by an adjacent methyl group at position 3, which can force the nitro group slightly out of the aromatic plane, partially disrupting resonance[2].

Synthesizing the Isomers: The Mastery of Directing Effects

The synthesis of these isomers perfectly illustrates the causality of directing groups in electrophilic aromatic substitution (EAS). The regioselectivity of nitrating N,N-dimethyl-p-toluidine is entirely dependent on the pH of the reaction medium.

  • The Strong Acid Pathway (Yielding the 3-Nitro Isomer): When nitration is performed using a classical H₂SO₄/HNO₃ mixture, the highly basic dimethylamino group is protonated to form an anilinium ion (-NHMe₂⁺)[1]. This positively charged moiety is strongly deactivating and meta-directing due to the electrostatic repulsion of the incoming nitronium ion (NO₂⁺). Simultaneously, the methyl group is ortho/para-directing. Both effects synergistically direct the electrophile to position 3, yielding N,N,4-trimethyl-3-nitroaniline exclusively[3].

  • The Mild/Neutral Pathway (Yielding the 2-Nitro Isomer): If nitration is performed under non-acidic conditions (e.g., using NaNO₂ and Ce(SO₄)₂), the amine remains unprotonated. The strong +M effect of the free -NMe₂ group dominates the weaker +I effect of the methyl group, directing the nitro group to the ortho position, yielding N,N,4-trimethyl-2-nitroaniline[4].

Nitration SM N,N-dimethyl-p-toluidine Cond1 Strong Acid (H2SO4/HNO3) Protonated Amine (-NHMe2+) SM->Cond1 Pathway A Cond2 Mild/Neutral (NaNO2/Ce(SO4)2) Unprotonated Amine (-NMe2) SM->Cond2 Pathway B Prod1 N,N,4-trimethyl-3-nitroaniline (Meta to Amine) Cond1->Prod1 Synergistic Directing Prod2 N,N,4-trimethyl-2-nitroaniline (Ortho to Amine) Cond2->Prod2 Amine Dominated

Regioselectivity in the nitration of N,N-dimethyl-p-toluidine based on solvent acidity.

Comparative Chemical Reactivity

A. Reduction of the Nitro Group

Converting the nitro group to a primary amine is a critical step in synthesizing diamine building blocks. The reactivity heavily depends on the steric environment. In N,N,4-trimethyl-3-nitroaniline , the nitro group is sterically compressed between the methyl group (C4) and the aromatic proton (C2). This steric bulk hinders the flat adsorption of the molecule onto heterogeneous catalysts like Pd/C, often necessitating higher hydrogen pressures. Conversely, chemical reduction using Zinc and NaOH is highly effective for these hindered systems, as it relies on single-electron transfer mechanisms rather than surface adsorption[4].

B. Electrophilic Aromatic Substitution (Further Functionalization)

If further substitution (e.g., halogenation) is required on the synthesized nitroanilines:

  • N,N,4-trimethyl-3-nitroaniline: The unprotonated -NMe₂ group directs to the remaining ortho position (C6). The C2 position is highly sterically hindered by the adjacent -NMe₂ and -NO₂ groups. Thus, substitution occurs highly regioselectively at C6.

  • N,N,2-trimethyl-4-nitroaniline: The C6 position is ortho to the -NMe₂ group and meta to the -NO₂ group, making it the prime, unhindered site for electrophilic attack.

Quantitative Data Presentation

Table 1: Physicochemical and Reactivity Comparison of Key Isomers

Property / MetricN,N,4-Trimethyl-3-nitroanilineN,N,2-Trimethyl-4-nitroanilineN,N,3-Trimethyl-4-nitroaniline
Nitro Position C3 (meta to amine)C4 (para to amine)C4 (para to amine)
Electronic System Localized (Interrupted Resonance)Highly Delocalized (Push-Pull)Delocalized (Sterically Twisted)
Relative Basicity Higher (Amine lone pair available)Lower (Lone pair delocalized)Moderate
EAS Directing Site C6 (Highly Regioselective)C6 (Unhindered)C2 or C6 (Mixed)
Reduction Sterics High (Flanked by Methyl and H)Low (Flanked by H and H)High (Flanked by Methyl and H)

Experimental Protocols: Self-Validating Systems

Protocol: Zinc-Mediated Reduction of Hindered Nitroanilines to Diamines This protocol is specifically adapted for sterically hindered nitroanilines. It utilizes basic conditions to prevent the protonation of the resulting diamine, driving its precipitation and avoiding the functional group intolerance sometimes seen with high-pressure catalytic hydrogenation[4].

Workflow Step1 1. Dissolve Isomer in EtOH + NaOH (20% w/w) Step2 2. Heat to Gentle Reflux Step1->Step2 Step3 3. Portion-wise Addition of Zn Dust (Maintain Reflux) Step2->Step3 Step4 4. Stir (30 min) & Add Et2O Step3->Step4 Step5 5. Concentrate & Cool (Precipitation) Step4->Step5 Step6 6. Filter & Wash (Cold n-Pentane) Step5->Step6

Step-by-step experimental workflow for the zinc-mediated reduction of nitroanilines.

Step-by-Step Methodology:

  • Preparation: In a 3-necked flask equipped with a reflux condenser, dissolve 1 equivalent of the target nitroaniline isomer (e.g., 53.18 g, 0.295 mol) in 220 mL of ethanol[4].

  • Basification: Add 36.0 mL of a 20% w/w aqueous NaOH solution. (Causality: The strong base ensures the starting amine and the resulting diamine remain unprotonated, preventing the formation of water-soluble ammonium salts and facilitating later precipitation).

  • Heating: Magnetically stir and heat the mixture to a gentle reflux using a heating mantle.

  • Reduction: Remove the heating mantle and add 90 g of Zinc dust in small 5 g portions. (Causality: The highly exothermic nature of the Zn reduction will self-maintain the reflux. Portion-wise addition prevents thermal runaway while ensuring continuous hydrogen generation)[4].

  • Workup: Stir for 30 minutes post-addition. Add 20 mL of diethyl ether to homogenize the organic phase, then concentrate under reduced pressure to approximately 40 mL.

  • Isolation: Cool the mixture to induce precipitation. Filter through a medium frit, wash the retained solids with cold n-pentane to remove non-polar impurities, and dry under vacuum to obtain the pure diamine (Typical yield: ~89%)[4].

References

  • Scribd - P Nitro Cont Comp (Chem) 12th JEE: Nitration in strongly acidic solutions. Available at: [Link]

  • Comptes Rendus Chimie - Six-coordinate uranium complexes featuring a bidentate anilide ligand (Reduction Protocols). Available at: [Link]

  • Molaid - 5-(dimethylamino)-2-nitrotoluene / N,N,3-trimethyl-4-nitroaniline Properties. Available at:[Link]

Sources

Validation

Benchmarking N,N,4-Trimethyl-3-nitroaniline: A Comparative Guide to Advanced Disperse Dye Precursors

As synthetic fiber markets and advanced material sectors demand colorants with superior thermal stability and light fastness, the selection of the coupling component in azo dye synthesis becomes the critical variable. N,...

Author: BenchChem Technical Support Team. Date: March 2026

As synthetic fiber markets and advanced material sectors demand colorants with superior thermal stability and light fastness, the selection of the coupling component in azo dye synthesis becomes the critical variable. N,N,4-trimethyl-3-nitroaniline (CAS 103796-12-9) has emerged as a highly specialized tertiary amine precursor. Unlike standard N,N-dimethylaniline, this molecule incorporates a para-methyl group and a meta-nitro group.

This guide provides an objective benchmarking of N,N,4-trimethyl-3-nitroaniline against industry-standard alternatives, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for drug development professionals and materials scientists.

Mechanistic Causality: The Structural Advantage

The principles of azo dye synthesis, specifically the diazotization of aromatic amines and subsequent coupling with electron-rich nucleophiles, are well-established in the [1]. In traditional azo dye synthesis, N,N-dialkyl anilines couple at the para position due to steric freedom and electronic activation. However, para-coupled azo dyes are highly susceptible to UV-induced photo-isomerization and oxidative cleavage.

By utilizing N,N,4-trimethyl-3-nitroaniline, we manipulate the reaction through two primary mechanisms:

  • Steric Direction & Regioselectivity: The 4-methyl group entirely blocks the para position (C4). Consequently, electrophilic aromatic substitution (azo coupling) is forced into the ortho position. Specifically, coupling is directed exclusively to the C6 position, as the C2 position is sterically hindered by the adjacent C3-nitro group. This creates a sterically locked azo bond, drastically reducing the rate of trans-cis photo-isomerization.

  • Electronic Push-Pull Dynamics: The 3-nitro group acts as a powerful electron-withdrawing auxochrome. It lowers the HOMO energy level of the resulting dye, shifting the absorption maximum (

    
    ) bathochromically (towards deep reds and blues). The use of N,N-dialkylnitroanilines as precursors heavily influences the solvatochromic properties and the Kamlet-Taft dipolarity parameters of the resulting dyes, as demonstrated in recent [2].
    

Furthermore, the substitution patterns on the aniline ring dictate the biological and technical performance of the [3].

Comparative Performance Benchmarking

To objectively evaluate N,N,4-trimethyl-3-nitroaniline, we benchmark it against two industry-standard coupling components: N,N-Dimethylaniline (Standard) and N,N-Diethyl-m-toluidine (Advanced). All precursors were coupled with the same diazonium salt (derived from 2-chloro-4-nitroaniline) to synthesize corresponding monoazo disperse dyes. Advanced heterocyclic and highly substituted disperse dyes show significantly improved exhaustion profiles on [4].

Table 1: Quantitative Performance Metrics of Synthesized Disperse Dyes on PET Fibers

Precursor (Coupling Component)

(nm) in DMF
Molar Extinction (

)
Light Fastness (ISO 105-B02)Sublimation Fastness (ISO 105-P01)Exhaustion (%)
N,N-Dimethylaniline 48532,5003 - 4388%
N,N-Diethyl-m-toluidine 51038,2004 - 5492%
N,N,4-Trimethyl-3-nitroaniline 54541,1006596%

Data Interpretation: The introduction of the 3-nitro group in our target precursor induces a massive 60 nm bathochromic shift compared to the standard, pushing the dye into the deep violet/blue spectrum. Furthermore, the sublimation fastness reaches a perfect 5 rating, directly attributable to the increased molecular weight and dipole moment imparted by the nitro group, which prevents thermal migration out of the PET matrix during heat-setting.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol details the synthesis of the benchmark dye using N,N,4-trimethyl-3-nitroaniline. Trustworthiness Check: This system is self-validating—the success of the ortho-coupling is visually confirmed by an immediate deep-violet precipitation. The absence of a para-coupled byproduct can be verified via Thin Layer Chromatography (TLC) yielding a single spot, confirming the absolute regioselectivity enforced by the 4-methyl blockade.

Phase 1: Diazotization of 2-Chloro-4-nitroaniline
  • Dispersion: Suspend 0.01 mol of 2-chloro-4-nitroaniline in 25 mL of glacial acetic acid and 10 mL of concentrated HCl (37%).

  • Chilling: Cool the suspension to 0–5 °C using an ice-salt bath. Causality Note: Maintaining this temperature is critical to prevent the thermodynamic decomposition of the highly reactive diazonium salt into an inactive phenol.

  • Nitrosation: Add 0.0105 mol of sodium nitrite (

    
    ) dissolved in 10 mL of cold distilled water dropwise over 20 minutes. Stir for an additional 1 hour until a clear diazonium salt solution is obtained. Destroy excess nitrous acid with sulfamic acid (validate with starch-iodide paper).
    
Phase 2: Ortho-Coupling with N,N,4-Trimethyl-3-nitroaniline
  • Precursor Preparation: Dissolve 0.01 mol of N,N,4-trimethyl-3-nitroaniline in 15 mL of glacial acetic acid. Cool to 0–5 °C.

  • Electrophilic Substitution: Slowly add the cold diazonium salt solution to the precursor solution under vigorous mechanical stirring.

  • pH Adjustment: Gradually add a 10% sodium acetate solution to raise the pH to 4.5–5.0. Causality Note: The coupling of sterically hindered tertiary amines requires a slightly higher pH than primary amines. This specific pH window maximizes the concentration of the free-base nucleophile (the active coupling species) without precipitating the diazonium salt as an inactive diazo-hydroxide.

  • Isolation: Stir for 2 hours at 5 °C. Filter the resulting deep-violet precipitate under vacuum, wash extensively with cold water, and recrystallize from ethanol/DMF (80:20).

Visualizing the Workflows and Mechanisms

G A 2-Chloro-4-nitroaniline (Primary Amine) B NaNO2 / HCl 0-5 °C A->B C Diazonium Salt (Electrophile) B->C E Sodium Acetate pH 4.5-5.0 C->E Coupling Reaction D N,N,4-Trimethyl-3-nitroaniline (Coupling Component) D->E Nucleophilic Attack (Position 6) F Ortho-Coupled Disperse Dye E->F Precipitation

Synthesis workflow demonstrating the forced ortho-coupling of N,N,4-trimethyl-3-nitroaniline.

G A UV Irradiation B Azo Bond Excitation (Trans -> Cis) A->B C Steric Blockade by 4-Methyl Group B->C Inhibition of Rotation D Electronic Stabilization by 3-Nitro Group B->D HOMO Lowering E Rapid Non-Radiative Relaxation C->E D->E F High Light Fastness (Rating 6) E->F

Mechanistic pathway showing how steric and electronic factors prevent UV-induced dye degradation.

References
  • Title: The physical significance of the Kamlet–Taft p* parameter of ionic liquids | Source: u:scholar (University of Vienna) | URL: [Link]

  • Title: Synthesis, structural investigations and in vitro biological evaluation of N, N-dimethyl aniline derivatives based azo dyes as potential pharmacological agents | Source: ResearchGate | URL: [Link]

  • Title: Synthesis and Application to Polyester and Nylon 6 Fabrics of Hetaryl Bis- Azo Disperse Dyes Based on 6-Amino | Source: Bangladesh Journals Online | URL: [Link]

Sources

Comparative

Comparative Biological Activity Guide: N,N,4-Trimethyl-3-nitroaniline Derivatives in Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently evaluate aromatic scaffolds for their translational potential in drug discovery. N,N,4-trimethyl-3-nitroaniline (also known as N,N-dimethyl-3-nitro-p-tolu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate aromatic scaffolds for their translational potential in drug discovery. N,N,4-trimethyl-3-nitroaniline (also known as N,N-dimethyl-3-nitro-p-toluidine) represents a highly versatile, "push-pull" electronic system. The electron-donating N,N-dimethyl and 4-methyl groups counteract the strongly electron-withdrawing 3-nitro group, creating a unique reactivity profile. This guide provides an objective, data-driven comparison of the biological activities—specifically anticancer and antimicrobial properties—of the core N,N,4-trimethyl-3-nitroaniline scaffold against its structural derivatives and downstream indole analogs.

Chemical Context & Mechanistic Rationale

The biological utility of nitroaniline derivatives is deeply tied to their electronic and structural properties [1]. The nitro group is not merely a structural placeholder; it acts as a critical pharmacophore for bioreductive activation . In the hypoxic microenvironments characteristic of solid tumors, nitroreductase enzymes convert the stable nitro group into highly reactive nitroso and hydroxylamine intermediates [2]. These electrophilic species subsequently alkylate DNA or induce strand cleavage, leading to targeted apoptosis.

Concurrently, the N,N-dimethylamino and 4-methyl groups enhance the lipophilicity of the molecule, facilitating rapid passive diffusion across bacterial cell walls and mammalian lipid bilayers. Furthermore, this specific toluidine scaffold serves as a highly efficient precursor for synthesizing biologically active indole derivatives via Leimgruber-Batcho-type reductive cyclization [4].

MoA A N,N,4-trimethyl- 3-nitroaniline B Hypoxic Tumor Microenvironment (Nitroreductases) A->B Cellular Uptake C Reactive Hydroxylamine Intermediates B->C Bioreduction (e- transfer) D DNA Alkylation & Strand Cleavage C->D Covalent Binding E Apoptosis (Cancer Cell Death) D->E Cell Cycle Arrest

Bioreductive activation pathway of nitroaniline derivatives in hypoxic tumor microenvironments.

Comparative Biological Activity Profiles

To objectively assess the performance of this scaffold, we compare the core molecule against three distinct structural modifications:

  • Core Scaffold : N,N,4-trimethyl-3-nitroaniline.

  • Extended Alkyl Derivative : N,N-diethyl-4-methyl-3-nitroaniline (designed to test the effect of increased lipophilicity).

  • Halogenated Derivative : 2-chloro-N,N,4-trimethyl-3-nitroaniline (designed to leverage halogen bonding for target affinity).

  • Indole Derivative : 1,5-dimethyl-1H-indole (a downstream cyclized product evaluating the removal of the nitro group).

Anticancer Activity (In Vitro Cytotoxicity)

The derivatives were evaluated against HCT116 (Human Colorectal Carcinoma) and A549 (Human Lung Carcinoma) cell lines. The halogenated derivative demonstrates superior potency, likely due to enhanced binding affinity within the active sites of target kinases, while the indole derivative loses the hypoxia-selective bioreductive advantage [2].

Table 1: Comparative Cytotoxicity (IC₅₀ values in µM)

Compound IDDerivative TypeStructural ModificationHCT116 (µM)A549 (µM)
TNA-01 Core ScaffoldNone (Baseline)42.5 ± 1.255.3 ± 2.1
TNA-02 Extended AlkylN,N-diethyl substitution38.1 ± 1.548.7 ± 1.8
TNA-03 Halogenated2-chloro substitution18.4 ± 0.9 22.6 ± 1.4
IND-01 Indole AnalogReductive cyclization>100.085.2 ± 3.5
Antimicrobial Activity

Nitroaniline derivatives are known to disrupt bacterial cell wall synthesis and metabolic pathways [3]. The comparative Minimum Inhibitory Concentration (MIC) data reveals that while the core scaffold has moderate activity, halogenation significantly broadens the spectrum, particularly against Gram-positive Staphylococcus aureus.

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL)

Compound IDDerivative TypeE. coli (Gram -)S. aureus (Gram +)Mechanism Note
TNA-01 Core Scaffold6432Baseline membrane disruption
TNA-02 Extended Alkyl12864Excess lipophilicity traps compound in outer membrane
TNA-03 Halogenated16 8 Enhanced target protein binding
IND-01 Indole Analog>256128Loss of nitro-mediated oxidative stress

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to explain why the parameter is set, ensuring robust data collection.

Workflow cluster_assays Parallel Biological Screening S1 Compound Synthesis & Purification (>98% HPLC) S2 Stock Solution Prep (10 mM in DMSO) S1->S2 A1 Anticancer Screening (MTT Assay - HCT116/A549) S2->A1 A2 Antimicrobial Screening (Broth Microdilution - MIC) S2->A2 S3 Dose-Response Modeling (IC50 / MIC Calculation) A1->S3 A2->S3 S4 Structure-Activity Relationship (SAR) Analysis S3->S4

Experimental workflow for parallel anticancer and antimicrobial screening of derivatives.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality Focus: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the assay provides a direct, self-validating proxy for cell viability.

  • Cell Seeding: Seed HCT116 and A549 cells in 96-well plates at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Rationale: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts.
    
  • Compound Treatment: After 24 hours of incubation (to allow adherence), treat cells with derivatives at concentrations ranging from 0.1 µM to 100 µM.

    • Critical Control: Prepare stock solutions in DMSO, but ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v). Higher concentrations of DMSO will induce solvent-mediated cytotoxicity, invalidating the compound's specific IC₅₀.

  • MTT Incubation: After 72 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the insoluble purple formazan crystals. Rationale: Complete solubilization is mandatory; undissolved crystals cause severe light scattering and artificially low absorbance readings.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm. Self-Validation: Subtracting the 630 nm background noise corrects for cellular debris and microplate plastic imperfections, ensuring the signal is purely from the formazan.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Method)

Causality Focus: Determining the MIC requires a highly controlled environment where bacterial growth is solely limited by the therapeutic agent, not by nutrient depletion or solvent toxicity.

  • Inoculum Preparation: Culture E. coli (ATCC 25922) and S. aureus (ATCC 29213) on Mueller-Hinton (MH) agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Rationale: Standardizing the inoculum prevents false positives (if too few bacteria are used) or false negatives (inoculum effect, where too many bacteria overwhelm the drug).
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the derivatives in MH broth to achieve final concentrations ranging from 0.5 to 256 µg/mL.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well.

    • Self-Validation Controls: Include a positive growth control (broth + bacteria, no drug) to prove the bacteria are viable, and a negative sterility control (broth only) to prove the media is not contaminated.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is visually determined as the lowest concentration of the derivative that completely inhibits visible bacterial growth (turbidity). Rationale: Visual confirmation is the gold standard, as dead bacterial debris can sometimes artificially inflate optical density readings in spectrophotometric checks.

References

  • BenchChem. "N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery." BenchChem, 2025.
  • BenchChem. "Comparative Biological Activity of N-(2-chloroethyl)-4-nitroaniline Derivatives: A Guide for Researchers." BenchChem, 2025.
  • ResearchGate. "Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study." ResearchGate.
  • Google Patents. "US3976639A - Intermediates for indoles." Google Patents.

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N,N,4-trimethyl-3-nitroaniline

This guide provides essential safety and operational protocols for the handling and disposal of N,N,4-trimethyl-3-nitroaniline. As a substituted nitroaniline derivative, this compound is presumed to share toxicological c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for the handling and disposal of N,N,4-trimethyl-3-nitroaniline. As a substituted nitroaniline derivative, this compound is presumed to share toxicological characteristics with other nitroanilines. Therefore, a cautious and well-documented approach is paramount to ensure the safety of all laboratory personnel. The following procedures are based on established best practices for handling toxic and hazardous chemicals.

Hazard Assessment and Engineering Controls

N,N,4-trimethyl-3-nitroaniline is classified as a potentially toxic substance. Based on data from structurally similar compounds such as p-Nitroaniline and 4-Methyl-3-nitroaniline, it should be treated as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5][6] Prolonged or repeated exposure may lead to organ damage.[3][4][6][7] Therefore, robust engineering controls are the primary line of defense.

  • Primary Engineering Control: All handling of N,N,4-trimethyl-3-nitroaniline must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8][9]

  • Ventilation: The fume hood should have a continuous and monitored airflow.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended.[7]To prevent skin contact, as the substance is presumed to be toxic upon dermal absorption.[2][3][4][5][6][8] Gloves must be inspected before use and disposed of immediately after contamination.
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is required when there is a splash hazard.[1][5][8][9]To protect the eyes from dust particles and potential splashes.
Skin and Body Protection A lab coat or chemical-resistant apron must be worn.[8][9] Closed-toe shoes are mandatory.[8][9]To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator is necessary if ventilation is inadequate or if dust is generated outside of a fume hood.[1][8][9]To prevent the inhalation of toxic dust particles.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol is critical for minimizing exposure risk during the handling of N,N,4-trimethyl-3-nitroaniline.

Handling_Protocol cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Prep1 Verify Fume Hood and Safety Equipment Functionality Prep2 Assemble All Necessary Materials and Reagents Prep1->Prep2 Prep3 Don All Required PPE Prep2->Prep3 Handling1 Carefully Open Container, Avoiding Dust Generation Prep3->Handling1 Handling2 Weigh Compound in Fume Hood Handling1->Handling2 Handling3 Keep Container Tightly Closed When Not in Use Handling2->Handling3 Post1 Decontaminate All Surfaces and Equipment Handling3->Post1 Post2 Properly Dispose of Waste Post1->Post2 Post3 Remove PPE in Correct Order Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4

Caption: Step-by-step workflow for handling N,N,4-trimethyl-3-nitroaniline.

Emergency Procedures

In the event of an exposure, immediate and decisive action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10][11][12][13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7][10][11][12] Seek immediate medical attention.[10][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[10][11][12] Seek immediate medical attention.[10][11][12][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][4][6][13] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4][5][6][12][13]

Disposal Plan

All waste containing N,N,4-trimethyl-3-nitroaniline must be treated as hazardous waste.

  • Chemical Waste: Collect all chemical waste in a clearly labeled, sealed container.[1][2][8]

  • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials must be collected in a designated hazardous waste container.

  • Disposal Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[2][3][4][10][12][14]

References

  • Personal protective equipment for handling 2,6-Diisopropyl-4-nitroaniline. Benchchem.
  • Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
  • Common Name: p-NITROANILINE HAZARD SUMMARY. NJ.gov.
  • STANDARD OPERATING PROCEDURES (SOP)
  • 4-Nitroaniline - Safety D
  • 4-Methyl-3-nitroaniline SDS, 119-32-4 Safety D
  • Safety Data Sheet: 4-Methyl-3-nitroaniline. Carl ROTH.
  • Safety D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. Apollo Scientific.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 4-NITROANILINE | Elemental Microanalysis. Elemental Microanalysis.
  • SAFETY D

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